Camphorsulfonic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-6-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid , often abbreviated as (+)-CSA, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective application in research and industrial settings. This technical guide provides a comprehensive overview of the core physical characteristics of (1S)-(+)-10-Camphorsulfonic acid, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
(1S)-(+)-10-Camphorsulfonic acid is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also deliquescent.[1][3] Therefore, it should be stored in a dry environment, typically below 30°C.[1][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][3]
Quantitative Physical Data
The key quantitative physical properties of (1S)-(+)-10-Camphorsulfonic acid are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 3144-16-9[1][4] |
| Molecular Formula | C₁₀H₁₆O₄S |
| Molar Mass | 232.3 g/mol |
| Property | Value | Conditions/Notes |
| Melting Point | 196-200 °C (decomposes)[1][3][5] | The compound decomposes upon melting. |
| Boiling Point | 344.46 °C[1][3] | This is a rough estimate. |
| Specific Rotation ([α]) | +19.9° to +22° | Measured at 20°C or 25°C using the sodium D-line (589 nm) in water at a concentration of c=2 or c=20.[1][3][5] |
| pKa | 1.17 ± 0.50[1][3] | This is a predicted value, indicating it is a strong acid. |
| pH | 0.3 | For a 200 g/L aqueous solution.[1][3] |
| Solubility | Observation |
| Water | Soluble[1][3] |
| Chloroform (HCCl₃) | Moderately soluble[1][3] |
| Ether | Insoluble[3] |
| Glacial Acetic Acid | Slightly soluble[3] |
| Ethyl Acetate | Slightly soluble[3] |
| DMSO | 100 mg/mL (430.48 mM)[6] |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible and accurate measurements. Below are standard experimental protocols relevant to the characterization of (1S)-(+)-10-Camphorsulfonic acid.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered (1S)-(+)-10-Camphorsulfonic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Decomposition: For (1S)-(+)-10-Camphorsulfonic acid, visual observation of darkening or gas evolution should be noted as it decomposes upon melting.
Specific Rotation Measurement (Polarimetry)
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.
Methodology:
-
Solution Preparation: A solution of (1S)-(+)-10-Camphorsulfonic acid is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (e.g., 2 g/100 mL).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
-
Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. (1S)-(+)-10-Camphorsulfonic acid is often used as a standard for calibrating circular dichroism (CD) instruments, with a characteristic absorption peak.
Methodology:
-
Solution Preparation: A dilute solution of (1S)-(+)-10-Camphorsulfonic acid is prepared in a suitable UV-transparent solvent (e.g., water). The concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-1.0).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using a cuvette containing the same solvent used to prepare the sample.
-
Spectrum Acquisition: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range. For (1S)-(+)-10-Camphorsulfonic acid, the region around 285 nm is of particular interest.[7]
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The extinction coefficient can be calculated if the concentration and path length are known.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a solid compound like (1S)-(+)-10-Camphorsulfonic acid.
Caption: Workflow for Physical Characterization.
References
An In-depth Technical Guide to the Solubility of (1R)-(-)-10-Camphorsulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (1R)-(-)-10-Camphorsulfonic acid (CSA) in various organic solvents. Understanding the solubility of this widely used chiral resolving agent and pharmaceutical intermediate is critical for its effective application in synthesis, purification, and formulation development. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for a common solubility measurement technique.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a given compound, solubility is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and the presence of any impurities. In the context of drug development, solubility is a key physicochemical property that affects a drug's bioavailability and formulation.
(1R)-(-)-10-Camphorsulfonic acid is a strong organic acid that is generally soluble in polar organic solvents and water, and poorly soluble in non-polar solvents.[1][2] Its hygroscopic nature should also be considered when handling and determining its solubility.
Quantitative Solubility Data
The following table summarizes the quantitative solubility data for (1R)-(-)-10-Camphorsulfonic acid in a range of organic solvents. The data presented is based on a study of its enantiomer, D-(+)-10-Camphorsulfonic acid, as the solubility of enantiomers in achiral solvents is identical.[3]
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Molar Fraction (x10^3) |
| Acetates | |||
| Ethyl Acetate | 25 | 1.52 | 4.45 |
| 30 | 1.85 | 5.39 | |
| 35 | 2.26 | 6.54 | |
| 40 | 2.78 | 7.98 | |
| 45 | 3.43 | 9.77 | |
| 50 | 4.23 | 11.9 | |
| Methyl Acetate | 25 | 2.89 | 9.03 |
| 30 | 3.51 | 10.8 | |
| 35 | 4.28 | 13.1 | |
| 40 | 5.23 | 15.8 | |
| 45 | 6.41 | 19.1 | |
| 50 | 7.89 | 23.1 | |
| n-Butyl Acetate | 25 | 0.65 | 1.31 |
| 30 | 0.82 | 1.65 | |
| 35 | 1.04 | 2.08 | |
| 40 | 1.31 | 2.61 | |
| 45 | 1.65 | 3.27 | |
| 50 | 2.08 | 4.09 | |
| Isopropyl Acetate | 25 | 0.98 | 2.26 |
| 30 | 1.22 | 2.80 | |
| 35 | 1.53 | 3.48 | |
| 40 | 1.91 | 4.31 | |
| 45 | 2.39 | 5.34 | |
| 50 | 2.99 | 6.63 | |
| Carboxylic Acids | |||
| Glacial Acetic Acid | 25 | 10.21 | 42.1 |
| 30 | 11.53 | 47.0 | |
| 35 | 13.04 | 52.6 | |
| 40 | 14.78 | 59.0 | |
| 45 | 16.79 | 66.4 | |
| 50 | 19.11 | 74.8 | |
| Acetic Anhydride | 25 | 5.43 | 12.3 |
| 30 | 6.31 | 14.2 | |
| 35 | 7.34 | 16.4 | |
| 40 | 8.56 | 18.9 | |
| 45 | 9.99 | 21.9 | |
| 50 | 11.69 | 25.3 | |
| Propionic Acid | 25 | 4.11 | 12.9 |
| 30 | 4.89 | 15.2 | |
| 35 | 5.82 | 17.9 | |
| 40 | 6.93 | 21.1 | |
| 45 | 8.25 | 24.8 | |
| 50 | 9.82 | 29.2 |
Qualitative Solubility
Based on available literature, the qualitative solubility of (1R)-(-)-10-Camphorsulfonic acid in other common organic solvents is as follows:
Experimental Protocol: Isothermal Equilibrium Method
The following is a detailed methodology for determining the solubility of (1R)-(-)-10-Camphorsulfonic acid in an organic solvent using the isothermal equilibrium method. This method is a reliable technique for obtaining accurate thermodynamic solubility data.
1. Materials and Apparatus:
-
(1R)-(-)-10-Camphorsulfonic acid (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.
2. Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of (1R)-(-)-10-Camphorsulfonic acid to the jacketed glass vessel containing a known mass or volume of the organic solvent. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.
-
Equilibration: Stir the mixture at a constant rate to facilitate dissolution. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute is constant.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Analysis:
-
Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid). Weigh the remaining solid residue. The solubility is then calculated as the mass of the residue per mass of the solvent.
-
HPLC Method: Accurately dilute the filtered saturated solution with a suitable mobile phase. Analyze the diluted solution by a validated HPLC method to determine the concentration of (1R)-(-)-10-Camphorsulfonic acid. The solubility is calculated from the determined concentration and the dilution factor.
-
3. Data Reporting:
-
Report the solubility in appropriate units, such as g/100g of solvent or mole fraction.
-
Specify the temperature at which the solubility was determined.
-
Mention the analytical method used for concentration determination.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
Logical Relationship in Solubility Studies
The relationship between experimental observation and data modeling is crucial in solubility studies. Experimental data provides the foundation for developing and validating thermodynamic models that can predict solubility under different conditions.
Caption: Relationship between experimental data and thermodynamic modeling.
References
Camphorsulfonic acid pKa and acidity in different media
An In-Depth Technical Guide to the pKa and Acidity of Camphorsulfonic Acid in Diverse Media
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of this compound (CSA), a widely used chiral organosulfur compound.[1] It delves into the factors influencing its acidic strength in various media, presents available quantitative data, and details the experimental protocols for pKa determination, which is a critical parameter in chemical synthesis and pharmaceutical development.
Introduction to this compound
This compound, often abbreviated as CSA, is a strong organic acid derived from the sulfonation of camphor.[2] It is a colorless, crystalline solid at room temperature, soluble in water and a variety of organic solvents.[1][2] Its utility in organic synthesis is significant, where it serves as a potent, non-oxidizing acid catalyst and as a resolving agent for separating chiral compounds.[3] In the pharmaceutical industry, CSA is used to form camsylate salts, which can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[1]
Like other sulfonic acids, CSA's strong acidity is a defining characteristic, making a thorough understanding of its pKa and behavior in different solvents essential for its effective application.[4][5]
Understanding pKa and Acidity in Different Media
The acid dissociation constant (Ka), or its logarithmic form, pKa, is the quantitative measure of an acid's strength in a solution. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺).
The acidity of a compound like CSA is not absolute; it is profoundly influenced by the properties of the solvent in which it is dissolved. Factors such as solvent polarity, dielectric constant, and the solvent's ability to solvate the resulting ions (the proton and the conjugate base) play a crucial role.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds and effectively solvate both the proton and the sulfonate anion, facilitating dissociation and leading to stronger acidity (lower pKa).
-
Dipolar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but lack acidic protons. While they can solvate cations well, their ability to solvate anions is reduced, which can affect the acid's dissociation equilibrium compared to protic solvents.
-
Nonpolar Solvents (e.g., Dichloromethane, Benzene): In these environments, charge separation is not favored, and the acid is less likely to dissociate. Instead, it often participates in reactions through hydrogen bonding with the substrate.[1]
Quantitative Data: pKa of this compound
| Medium | pKa Value | Notes |
| Water (H₂O) | ~1.2 | A strong acid in aqueous solution.[2] |
| Water (H₂O) | 1.17 ± 0.50 | Predicted value.[7][8][9] |
| Organic Solvents | Data Not Available | While used extensively as an acid catalyst in solvents like acetonitrile, ethanol-water, and dichloromethane, specific pKa values are not well-documented.[10] Its effectiveness as a catalyst underscores its significant acidity in these media. |
Factors Influencing Acidity in Various Media
The interplay between the intrinsic properties of this compound and the characteristics of the solvent medium dictates its effective acidity. A logical diagram of these relationships is presented below.
Caption: Factors influencing the acidity of this compound.
Experimental Protocols for pKa Determination
Determining the pKa of a compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a sample solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent or co-solvent system.
-
Prepare standardized titrant solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution to maintain constant ionic strength throughout the titration (e.g., 0.15 M KCl).
-
-
Instrument Calibration:
-
Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). Ensure the calibration is accurate for precise pH measurements.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster (KCl solution).
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with the measurement.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This corresponds to the midpoint of the steepest part of the curve (the inflection point).
-
Alternatively, the pKa can be determined by calculating the first and second derivatives of the titration curve. The peak of the first derivative plot indicates the equivalence point.
-
To ensure reliability, perform a minimum of three replicate titrations and calculate the average pKa and standard deviation.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum as a function of pH.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the desired solvent. The concentration should be optimized to give an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 1 to 10), ensuring the buffer components themselves do not absorb light in the analytical wavelength range.
-
-
Spectral Acquisition:
-
Determine the absorption spectra of the fully protonated form of CSA (in a highly acidic buffer, e.g., pH 1) and the fully deprotonated form (in a neutral or slightly basic buffer, e.g., pH 7, since CSA is a strong acid).
-
Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated species.
-
Prepare a series of samples by adding a small, constant aliquot of the CSA stock solution to each of the prepared buffer solutions.
-
Measure the absorbance of each sample at the predetermined analytical wavelength(s).
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_A - A)) Where:
-
A is the absorbance of the sample at a given pH.
-
A_A is the absorbance of the fully protonated (acidic) form.
-
A_B is the absorbance of the fully deprotonated (basic) form.
-
-
Plot log((A - A_B) / (A_A - A)) versus pH. The y-intercept of this plot gives the pKa.
-
Alternatively, when pH = pKa, the concentrations of the protonated and deprotonated forms are equal. The pKa is the pH value at which the absorbance is exactly halfway between the absorbance of the fully acidic form and the fully basic form.
-
The workflow for selecting a pKa determination method can be visualized as follows:
Caption: Decision workflow for selecting a pKa determination method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. capitalresin.com [capitalresin.com]
- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 10. This compound-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to the Mechanism of Camphor Sulfonation with Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key influencing factors in the sulfonation of camphor (B46023) using sulfuric acid. The primary product of this reaction is camphorsulfonic acid (CSA), an organosulfur compound with significant applications in organic synthesis and pharmaceuticals.[1][2]
Reaction Overview and Mechanism
The sulfonation of camphor is an electrophilic substitution reaction that yields this compound.[3] While it may appear to be a straightforward sulfonation of an unactivated methyl group, the actual mechanism is more complex.[1] It is believed to involve a series of rearrangements.[1][4]
The reaction is typically carried out using concentrated sulfuric acid, often in the presence of acetic anhydride (B1165640).[1][5] The temperature and reaction time are critical parameters that influence the yield and purity of the final product.[3]
Proposed Mechanism: The reaction is thought to proceed through the following key steps:
-
Initial Rearrangement: The reaction is initiated by a retro-semipinacol rearrangement of the camphor molecule.
-
Alkene Formation: This is followed by deprotonation adjacent to the tertiary carbocation, leading to the formation of an alkene intermediate.
-
Sulfonation: The alkene intermediate then undergoes sulfonation.
-
Final Rearrangement: Finally, a semipinacol rearrangement re-establishes the ketone functionality, yielding this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Product | Camphor-10-sulfonic acid | [1] |
| Molar Mass | 232.29 g·mol−1 | [1] |
| Melting Point | 195 °C (decomposes) | [1] |
| pKa | 1.2 | [1] |
| Typical Yield | 38-42% | [5] |
Experimental Protocols
A representative experimental procedure for the synthesis of D,L-10-camphorsulfonic acid is provided by Bartlett and Knox.[5]
Materials:
-
Concentrated sulfuric acid (6 moles)
-
Acetic anhydride (12 moles)
-
D,L-camphor (6 moles), coarsely powdered
Procedure:
-
In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, dropping funnel, and thermometer, place 588 g (366 ml) of concentrated sulfuric acid.
-
Cool the flask in an ice-salt mixture and begin stirring.
-
Add 1216 g (1170 ml) of acetic anhydride at a rate that maintains the temperature below 20°C. This addition typically takes 1-1.5 hours.
-
Once the addition is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor.
-
Continue stirring until the camphor is dissolved.
-
Replace the stirrer with a stopper, allow the ice bath to melt, and let the mixture stand for 36 hours.
-
Collect the resulting this compound on a suction filter and wash it with ether.
-
Dry the product in a vacuum desiccator at room temperature.
Expected Yield: The nearly white crystalline product should weigh between 530–580 g (38–42% yield) and melt at 202–203°C with rapid decomposition.[5]
Mandatory Visualizations
Proposed Reaction Mechanism Pathway
Caption: Proposed mechanism for the sulfonation of camphor.
Experimental Workflow
Caption: Experimental workflow for camphor sulfonation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of Camphorsulfonic Acid
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CSA), an organosulfur compound widely used as a resolving agent for chiral amines and in pharmaceutical formulations.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference points for compound identification, purity assessment, and structural elucidation.
Molecular Structure
This compound is a bicyclic organic compound derived from the sulfonation of camphor (B46023).[1] It features a camphor backbone substituted with a sulfonic acid group at the C10 position. The presence of chiral centers makes it a valuable tool in asymmetric synthesis.[1][2]
IUPAC Name: [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid (for the commonly used (1S)-(+)-enantiomer)[3] Molecular Formula: C₁₀H₁₆O₄S[2] Molecular Weight: 232.30 g/mol [3][4]
Spectroscopic Data Analysis
The following sections present the core spectroscopic data for this compound. The data is representative of both the racemic mixture (DL) and the individual enantiomers, which exhibit identical spectra in achiral environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[2][5]
Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆) [2][5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 | d | 1H | CH₂SO₃ (one proton) |
| ~2.75 | d | 1H | CH₂SO₃ (one proton) |
| ~2.40 | t | 1H | Bridgehead CH |
| ~2.20 - 1.80 | m | 4H | CH₂ and CH protons |
| ~1.40 | m | 1H | CH proton |
| 1.05 | s | 3H | C7-Methyl (syn) |
| 0.75 | s | 3H | C7-Methyl (anti) |
Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration. The sulfonic acid proton (SO₃H) is often broad and may exchange with residual water in the solvent.
Table 2: ¹³C NMR Spectroscopic Data of this compound (DMSO-d₆) [2][6]
| Chemical Shift (δ) ppm | Assignment |
| ~215.0 | C=O (Ketone) |
| ~58.0 | Quaternary C |
| ~49.0 | CH₂SO₃ |
| ~47.0 | Quaternary C |
| ~42.5 | Bridgehead CH |
| ~42.0 | CH₂ |
| ~26.5 | CH₂ |
| ~24.0 | CH₂ |
| ~19.5 | C7-Methyl (syn) |
| ~19.0 | C7-Methyl (anti) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl, sulfonyl, and hydroxyl groups.[7]
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 (broad) | Strong | O-H stretch (sulfonic acid) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ketone in a five-membered ring) |
| ~1220 | Strong | S=O stretch (asymmetric, SO₃H) |
| ~1040 | Strong | S=O stretch (symmetric, SO₃H) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.[8] Electron impact (EI) is a common ionization method.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 232 | Low | [M]⁺ (Molecular Ion)[6][9] |
| 151 | Moderate | [M - SO₃H]⁺ |
| 109 | High | Further fragmentation |
| 81 | Very High | Further fragmentation |
Note: The molecular ion peak [M]⁺ at m/z 232 is often of low intensity due to the molecule's propensity to fragment upon ionization.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
NMR Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
IR Spectroscopy (Thin Solid Film Method)[10]
-
Solution Preparation: Dissolve approximately 20-50 mg of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]
-
Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]
-
Data Acquisition: Place the plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, clean the plate and use a more dilute solution.[10]
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[9]
-
Vaporization: The sample is heated in a vacuum to produce gaseous molecules.[11]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing an electron to be ejected and forming a radical cation (the molecular ion).[12] This high energy often causes the molecule to break into smaller, charged fragments.[11][12]
-
Analysis: The ions are accelerated and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[12] A detector records the abundance of each ion, generating the mass spectrum.[12]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using the spectroscopic techniques discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S)- | C10H16O4S | CID 18462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR [m.chemicalbook.com]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]
- 7. amherst.edu [amherst.edu]
- 8. fiveable.me [fiveable.me]
- 9. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) 1H NMR [m.chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
Chiral Properties of Camphorsulfonic Acid Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camphorsulfonic acid (CSA), a bicyclic organosulfur compound derived from camphor, is a cornerstone of chiral chemistry. Its enantiomers, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, are widely employed as chiral resolving agents and as catalysts in asymmetric synthesis. Their efficacy stems from their strong acidity, steric bulk, and well-defined stereochemistry, which allows for the formation of diastereomeric salts with racemic compounds, facilitating their separation. This technical guide provides a comprehensive overview of the chiral properties of CSA enantiomers, including their physicochemical characteristics, detailed experimental protocols for their application, and logical workflows for their use in chiral resolution and asymmetric catalysis.
Physicochemical Properties of this compound Enantiomers
The distinct chirality of (1S)-(+)-CSA and (1R)-(-)-CSA gives rise to their characteristic optical activity, while their other physical properties are largely identical. As strong acids, they are readily soluble in water and a range of organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (1S)-(+)-10-Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic Acid | Racemic (±)-10-Camphorsulfonic Acid |
| Synonyms | (+)-CSA, d-CSA | (-)-CSA, l-CSA | (±)-CSA |
| CAS Number | 3144-16-9 | 35963-20-3 | 5872-08-2 |
| Molecular Formula | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S |
| Molecular Weight | 232.30 g/mol | 232.30 g/mol | 232.30 g/mol |
| Melting Point | 196-200 °C (decomposes) | 198 °C (decomposes) | 203-206 °C (decomposes) |
| Specific Optical Rotation | +19.9° to +24° (c=2 in H₂O) | -21° to -22° (c=2 in H₂O) | 0° |
| pKa | ~1.2 | ~1.2 | ~1.17 |
| Appearance | White to off-white crystalline powder | White to slightly beige crystalline powder | White or almost white crystalline powder |
Table 2: Solubility of D-Camphor-10-Sulfonic Acid in Various Solvents [3]
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10³) |
| Ethyl Acetate (B1210297) | 25 | 1.89 |
| 30 | 2.29 | |
| 35 | 2.78 | |
| 40 | 3.39 | |
| 45 | 4.14 | |
| Methyl Acetate | 25 | 3.12 |
| 30 | 3.82 | |
| 35 | 4.67 | |
| 40 | 5.71 | |
| 45 | 6.98 | |
| n-Butyl Acetate | 25 | 0.89 |
| 30 | 1.11 | |
| 35 | 1.38 | |
| 40 | 1.72 | |
| 45 | 2.14 | |
| Isopropyl Acetate | 25 | 1.21 |
| 30 | 1.49 | |
| 35 | 1.83 | |
| 40 | 2.25 | |
| 45 | 2.77 | |
| Glacial Acetic Acid | 25 | 15.31 |
| 30 | 17.89 | |
| 35 | 20.91 | |
| 40 | 24.44 | |
| 45 | 28.57 | |
| Acetic Anhydride | 25 | 4.33 |
| 30 | 5.21 | |
| 35 | 6.27 | |
| 40 | 7.54 | |
| 45 | 9.07 | |
| Propionic Acid | 25 | 8.92 |
| 30 | 10.61 | |
| 35 | 12.61 | |
| 40 | 14.99 | |
| 45 | 17.82 |
Qualitative Solubility: CSA enantiomers are generally soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether.[4][5]
Experimental Protocols
Chiral Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid
This protocol provides a general procedure for the resolution of a racemic amine through the formation of diastereomeric salts with (1S)-(+)-10-camphorsulfonic acid, followed by fractional crystallization.[6]
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., dichloromethane, methanol, ethanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in the same solvent.
-
Slowly add the CSA solution to the amine solution with stirring.
-
Stir the mixture at room temperature for a specified time (e.g., 1-24 hours) to allow for salt formation and precipitation of the less soluble diastereomer. The optimal solvent and reaction time should be determined empirically.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Regeneration of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Stir the mixture vigorously until the solid dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by converting the amine to a diastereomeric derivative (e.g., an amide with a chiral carboxylic acid) and analyzing by standard NMR spectroscopy.[7]
-
Measure the specific rotation using a polarimeter.
-
Asymmetric Aldol (B89426) Reaction Catalyzed by L-Proline and d-Camphorsulfonic Acid
This protocol describes an asymmetric direct aldol reaction between an aromatic aldehyde and a ketone, co-catalyzed by L-proline and d-camphorsulfonic acid in an aqueous medium.[8]
Materials:
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
L-proline
-
d-Camphorsulfonic acid ((1S)-(+)-10-camphorsulfonic acid)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for thin-layer chromatography (TLC) and column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), the ketone (e.g., 4 mL of acetone), L-proline (0.2 mmol, 20 mol%), and d-camphorsulfonic acid (0.1 mmol, 10 mol%) dissolved in water (1.0 mL).
-
Stir the resulting mixture at room temperature for the required reaction time (e.g., 12 hours). Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, add a saturated aqueous solution of NaHCO₃ to the reaction mixture to quench the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterize the aldol product by ¹H NMR and ¹³C NMR spectroscopy to determine the diastereomeric ratio (anti/syn).
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
Logical Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the key applications of this compound enantiomers.
Conclusion
The enantiomers of this compound are indispensable tools in stereochemistry, offering a robust and versatile platform for the separation of racemic mixtures and the catalysis of asymmetric reactions. Their well-defined chiral scaffold, strong acidity, and commercial availability make them highly valuable to researchers in academia and industry, particularly in the fields of organic synthesis and pharmaceutical development. The experimental protocols and workflows detailed in this guide provide a practical framework for the effective application of these powerful chiral molecules. Further research into the development of novel applications for CSA enantiomers, particularly in the realm of organocatalysis, continues to be an active and promising area of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Camphorsulfonic Acid: A Comprehensive Technical Guide to its Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorsulfonic acid (CSA), a strong, chiral organic acid derived from camphor, has established itself as a versatile and indispensable tool in various industrial chemical processes. Its unique combination of properties, including strong acidity, chirality, and solubility in organic solvents, makes it a valuable reagent in pharmaceutical manufacturing, fine chemical synthesis, and materials science. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and professionals in the field.
Core Industrial Applications
The industrial utility of this compound is primarily centered around its application as a chiral resolving agent and a catalyst in organic synthesis.
Chiral Resolving Agent
The separation of enantiomers is a critical step in the development of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] this compound, particularly its enantiomerically pure forms, is widely used for the chiral resolution of racemic mixtures of basic compounds, most notably amines.[2]
The principle of this application lies in the formation of diastereomeric salts upon reaction of the chiral acid with a racemic base. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer can then be liberated from the separated salt.
| Application | Racemic Compound | Resolving Agent | Product | Yield | Chiral Purity/Enantiomeric Excess (e.e.) | Reference |
| Pharmaceutical Intermediate | (±)-Clopidogrel | L-(-)-Camphorsulfonic acid monohydrate | (+)-Clopidogrel camphorsulfonate | 64.9% | 99.55% | [3] |
| Pharmaceutical Intermediate | (±)-Phenylglycine | (+)-Camphorsulfonic acid | D-(-)-Phenylglycine | High | High | [4] |
| Chiral Amine | (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | (R,R)-(+)-2,3-Diphenylpiperazine | 25% (from precipitate) | 98% e.e. |
Resolution of (±)-Clopidogrel: [3]
-
Racemic clopidogrel (B1663587) bisulfate is converted to the free base.
-
The resulting residue is dissolved in acetone.
-
Water and L-(-)-camphor sulfonic acid monohydrate are added to the solution.
-
The mixture is seeded with (+)-Clopidogrel camphorsulfonate crystals and stirred for 18 hours at 30 °C.
-
The precipitated solid is filtered, washed with acetone, and dried under vacuum to yield (+)-Clopidogrel camphorsulfonate.
General Workflow for Chiral Resolution:
References
Camphorsulfonic Acid: A Comprehensive Technical Guide to its Biological Activity and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorsulfonic acid (CSA), a derivative of natural camphor (B46023), is a versatile organosulfur compound with a broad spectrum of applications in organic synthesis and the pharmaceutical industry.[1][2][3] Renowned for its properties as a chiral resolving agent and an efficient organocatalyst, CSA and its derivatives are integral to the synthesis of numerous pharmaceutical compounds.[4][5][6][7] This technical guide provides an in-depth analysis of the biological activity and toxicological profile of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Physicochemical Properties
This compound is a relatively strong acid that exists as a colorless solid at room temperature. It is soluble in water and a variety of organic solvents.[3]
Biological Activity of this compound and Its Derivatives
The biological activities of this compound and its derivatives are diverse, ranging from antimicrobial and anti-inflammatory to cardiovascular effects.
Antimicrobial Activity
Certain derivatives of this compound, particularly imidazolium (B1220033) salts, have demonstrated notable antimicrobial and antifungal properties.[8][9] The efficacy of these compounds is influenced by their structural characteristics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Derived Imidazolium Salts
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Amide Derivative 2a | Staphylococcus aureus | Data not specified, but activity was noted to be slightly better than Benzalkonium bromide. | [10][11] |
| Amide Derivative 2b | Staphylococcus aureus | Data not specified, but activity was noted to be slightly better than Benzalkonium bromide. | [10][11] |
| Amide Derivative 2a | Escherichia coli | Data not specified | [8][9] |
| Amide Derivative 2b | Escherichia coli | Data not specified | [8][9] |
| Amide Derivative 2a | Candida albicans | Data not specified | [8][9] |
| Amide Derivative 2b | Candida albicans | Data not specified | [8][9] |
| rac-thiocamphor (1a) | S. epidermidis 275lp | 16 (MIC₅₀) | [12] |
| (S, S)-(+)-thiocamphor (2a) | Gram-positive strains | MIC values indicated a reduction in cell viability of 17–52% | [12] |
Cardiovascular Effects
Sodium camphor sulfonate, a salt of this compound, has been investigated for its cardiovascular effects, where it acts as a cardiotonic and vasodilatory agent.[1][13] The primary mechanism of action is believed to be the modulation of calcium ion channels in cardiomyocytes.[6][13]
The proposed mechanism involves an enhanced influx of calcium ions into cardiac muscle cells, leading to an increased intracellular calcium concentration.[13] This, in turn, results in a more forceful and efficient contraction of the heart muscle, improving cardiac output.[13] Additionally, it may induce vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells.[1][14]
References
- 1. nib.si [nib.si]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]
- 7. Evidence for the Involvement of the Master Transcription Factor NF-κB in Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. laboratuar.com [laboratuar.com]
- 12. Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. What is Sodium Camphor Sulfonate used for? [synapse.patsnap.com]
Camphorsulfonic Acid: A Versatile Chiral Brønsted Acid Catalyst for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorsulfonic acid (CSA), a bicyclic monoterpene derivative, has emerged as a powerful and versatile chiral Brønsted acid catalyst in the field of asymmetric synthesis. Its unique structural features, combining a rigid chiral scaffold with a strongly acidic sulfonic acid moiety, enable it to effectively catalyze a wide range of enantioselective transformations. This technical guide provides a comprehensive overview of this compound as a chiral catalyst, detailing its preparation, applications in key asymmetric reactions, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Catalyst Preparation
Both enantiomers of this compound, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, are commercially available. However, for laboratory-scale synthesis, a common route involves the sulfonation of camphor (B46023). The following protocol describes the synthesis of racemic d,l-10-camphorsulfonic acid, which can then be resolved to obtain the pure enantiomers.
Experimental Protocol: Synthesis of d,l-10-Camphorsulfonic Acid[1]
Materials:
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride (B1165640)
-
d,l-Camphor
-
Diethyl ether
-
Ice-salt bath
-
3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
To a 3-L three-necked round-bottomed flask, add 588 g (366 mL, 6 moles) of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath and begin stirring.
-
Slowly add 1216 g (1170 mL, 12 moles) of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20°C. This addition typically takes 1-1.5 hours.
-
Once the addition is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered d,l-camphor.
-
Continue stirring until the camphor has completely dissolved.
-
Remove the stirrer and stopper the flask. Allow the mixture to stand for 36 hours, during which time the this compound will crystallize.
-
Collect the crystalline product by suction filtration and wash it with diethyl ether.
-
Dry the product in a vacuum desiccator at room temperature. The yield is typically between 530-580 g (38-42%).
The resulting racemic this compound can be resolved into its pure enantiomers through diastereomeric salt formation with a chiral amine.[1]
Applications in Asymmetric Synthesis
Chiral this compound has proven to be an effective catalyst in a variety of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. Its ability to activate substrates through protonation within a well-defined chiral environment is key to its success in inducing high levels of stereoselectivity.
Asymmetric Aldol Reaction
This compound and its derivatives have been utilized as effective co-catalysts in asymmetric aldol reactions. In these cases, CSA often acts as a proton source to facilitate the catalytic cycle of a primary chiral organocatalyst.
Quantitative Data: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with Aromatic Aldehydes using a Camphor-derived Thiourea Catalyst and D-(+)-10-Camphorsulfonic Acid as a Co-catalyst [2]
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) |
| 1 | p-Nitrobenzaldehyde | 48 | 85 | 86:14 | 83 |
| 2 | Benzaldehyde | 72 | 80 | 80:20 | 75 |
| 3 | p-Chlorobenzaldehyde | 72 | 82 | 82:18 | 78 |
| 4 | p-Methylbenzaldehyde | 96 | 75 | 75:25 | 70 |
Experimental Protocol: Asymmetric Aldol Reaction [2]
Materials:
-
Aromatic aldehyde (0.50 mmol)
-
Cyclohexanone (1.0 mmol, 2.0 equiv)
-
Camphor-derived thiourea-amine catalyst (20 mol%)
-
D-(+)-10-Camphorsulfonic acid (20 mol%)
-
Water (1.0 mL)
Procedure:
-
To a reaction vial, add the aromatic aldehyde (0.50 mmol), cyclohexanone (103.6 µL, 1.0 mmol), the camphor-derived thiourea-amine catalyst (20 mol%), and D-(+)-10-camphorsulfonic acid (20 mol%).
-
Add water (1.0 mL) to the mixture.
-
Stir the reaction at ambient temperature for the time indicated in the table above.
-
Upon completion, as monitored by TLC, the reaction mixture is worked up by extraction with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Michael Addition
This compound has been shown to be an effective promoter for the Michael reaction of indoles with enones, leading to the formation of C-3 substituted indole (B1671886) derivatives.[3] While this protocol has been established, detailed quantitative data on the enantioselectivity of this specific reaction is still emerging.
Asymmetric Friedel-Crafts Alkylation
CSA has been successfully employed as a catalyst in the Friedel-Crafts alkylation of arenes with indolyl alcohols.[4] This method provides an efficient route to biologically important 3,3-disubstituted oxindole (B195798) derivatives.
Quantitative Data: this compound Catalyzed Friedel-Crafts Alkylation of Indolyl Alcohol with Furan (B31954) [4]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | DCM | 24 | 0 |
| 2 | 2,4-Dinitrobenzoic Acid | DCM | 24 | 0 |
| 3 | This compound | DCM | 12 | 92 |
| 4 | p-Toluenesulfonic Acid | DCM | 12 | 85 |
| 5 | Trifluoroacetic Acid | DCM | 12 | 78 |
Note: The enantioselectivity for this reaction was reported to be low.
Experimental Protocol: Friedel-Crafts Alkylation [4]
Materials:
-
Isatin-derived 3-indolylmethanol (1a) (0.05 mmol)
-
Furan (2a) (0.1 mmol)
-
This compound (10 mol%)
-
Dichloromethane (DCM) (1.0 mL)
Procedure:
-
To a solution of isatin-derived 3-indolylmethanol (1a) (0.05 mmol) and furan (2a) (0.1 mmol) in DCM (1.0 mL), add this compound (0.005 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-indolyl-3,3'-disubstituted oxindole derivative.
Mechanistic Insights and Visualizations
The catalytic activity of this compound in asymmetric synthesis stems from its ability to act as a chiral Brønsted acid. The general mechanism involves the protonation of a substrate by CSA, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating it for nucleophilic attack. The chiral environment provided by the camphor backbone of the catalyst then directs the incoming nucleophile to one face of the activated substrate, leading to the preferential formation of one enantiomer.
General Reaction Mechanism
References
- 1. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US4049703A - Process for the production of purified this compound salts - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using Camphorsulfonic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory and safety necessity. Diastereomeric salt formation is a classical, robust, and industrially scalable method for chiral resolution. This technique involves the reaction of a racemic mixture, such as a primary or secondary amine, with an enantiomerically pure resolving agent, like camphorsulfonic acid (CSA), to form a pair of diastereomeric salts. These diastereomers possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.
(1S)-(+)-10-Camphorsulfonic acid and its (1R)-(-)-enantiomer are highly effective chiral resolving agents for a variety of racemic bases due to their ability to form well-defined, crystalline diastereomeric salts.[1] This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines using this compound.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid, such as (1S)-(+)-10-camphorsulfonic acid, yields two diastereomeric salts: [(R)-amine·(1S)-acid] and [(S)-amine·(1S)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through the careful selection of a solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine is then recovered from the isolated salt by treatment with a base.
Data Presentation: Examples of Chiral Resolution of Racemic Amines with this compound
The following table summarizes quantitative data from various examples of the chiral resolution of racemic amines using this compound.
| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Resolved Amine | Enantiomeric Excess (ee%) of Resolved Amine | Reference(s) |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane (B109758) | 25% (for R,R-enantiomer) | 98% (R,R) | [2] |
| Racemic Diethanolamine Derivative | (-)-10-CSA | Acetone | 70% (for R,R-enantiomer) | >99% (R,R) | [3] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate (B1210297) / Acetonitrile | 83% (of the S-enantiomer salt) | >99.8% (S) | [4] |
| Substituted Quinazolinone | (+)-10-CSA | n-Butyl Acetate | Not specified | 95% (after two recrystallizations) | [5] |
| (±)-Phenylglycine | (+)-10-CSA | Water | Not specified | Not specified | [6] |
Experimental Protocols
The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific, detailed example.
General Protocol for the Chiral Resolution of a Racemic Amine
This protocol outlines the general steps for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate, butyl acetate), and chlorinated solvents (dichloromethane).
-
In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5-2.0 equivalents) in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Slowly add the this compound solution to the amine solution with stirring.
2. Crystallization:
-
Stir the mixture at room temperature or an elevated temperature for a period to allow for salt formation.
-
Allow the solution to cool slowly to ambient temperature, and then, if necessary, further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Allow the crystallization to proceed for a sufficient time (typically several hours to overnight).
3. Isolation of the Diastereomeric Salt:
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a base (e.g., aqueous sodium hydroxide, sodium carbonate) to the suspension with stirring until the pH is basic. This will neutralize the this compound and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
Specific Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine[2]
This protocol describes the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid to obtain the (R,R)-(+)-enantiomer with high enantiomeric excess.
Materials:
-
(±)-trans-2,3-Diphenylpiperazine (2.4 g, 10 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (4.65 g, 20 mmol)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Brine
Procedure:
1. Diastereomeric Salt Formation and Crystallization:
-
In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) in dichloromethane (100 mL).
-
Stir the mixture at 25°C for 24 hours.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the resulting precipitate (Precipitate I) by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.
3. Regeneration of the (R,R)-Enantiomer:
-
Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution.
-
Stir the mixture until the solid completely dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent under reduced pressure to obtain (R,R)-(+)-2,3-diphenylpiperazine.
-
Yield: 0.60 g (25%)
-
Enantiomeric Excess: 98% (R,R) as determined by HPLC.
Visualizations
The following diagrams illustrate the key processes in the chiral resolution of racemic amines using this compound.
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationship in diastereomeric salt resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 6. Resolution processes [kesselssa.com]
Application Note: Protocol for Diastereomeric Salt Formation with Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different biological activities and toxicological profiles.[1][2] Diastereomeric salt formation is a robust and widely utilized classical technique for the separation of enantiomers from a racemic mixture.[3][4][5] This method involves reacting a racemic compound, such as an amine, with an enantiomerically pure resolving agent, like (1S)-(+)-10-camphorsulfonic acid (CSA), to form a pair of diastereomeric salts.[1][3]
Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities.[3][4][6] This disparity allows for their separation through fractional crystallization.[3][4] Subsequently, the desired pure enantiomer can be regenerated from the isolated diastereomeric salt.[3][6][7] (1S)-(+)-10-camphorsulfonic acid is a highly effective resolving agent, particularly for racemic bases, due to its ability to form stable, crystalline diastereomeric salts.[1][3]
This document provides a detailed protocol for the chiral resolution of racemic bases using (1S)-(+)-10-camphorsulfonic acid.
Principle of the Method
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid like (1S)-(+)-10-camphorsulfonic acid yields two diastereomeric salts: [(R)-base·(1S)-acid] and [(S)-base·(1S)-acid]. These salts have different spatial arrangements and, consequently, different physical properties. Through the careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize due to its lower solubility, allowing for its physical separation from the more soluble diastereomer that remains in the mother liquor.[6]
Caption: Core principle of diastereomeric salt resolution.
Materials and Equipment
Materials:
-
Racemic base (e.g., (±)-trans-2,3-diphenylpiperazine)
-
(1S)-(+)-10-camphorsulfonic acid (CSA)
-
Screening solvents (e.g., Dichloromethane (B109758), Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF))
-
Base for regeneration (e.g., saturated aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH))
-
Organic solvent for extraction (e.g., Dichloromethane (CH₂Cl₂), Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄), or Potassium Carbonate (K₂CO₃))
-
Brine solution
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Analytical balance
-
pH meter or pH paper
-
Chiral High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Protocols
The success of diastereomeric resolution is highly dependent on the choice of solvent and crystallization conditions.[6][8] Therefore, a screening process is essential to identify optimal parameters before proceeding to a larger scale.
Protocol for Screening Resolving Conditions (Small Scale)
-
Preparation: In separate vials, dissolve a small, known amount of the racemic base (e.g., 0.5 mmol) in various solvents.
-
Salt Formation: Add 0.5 to 1.0 equivalents of CSA to each vial. The stoichiometry can be critical; using 0.5 equivalents can sometimes be more effective.[9]
-
Crystallization: Stir the mixtures at room temperature or with gentle heating to facilitate dissolution and salt formation. Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) to induce crystallization.[6]
-
Isolation: If crystals form, isolate them by vacuum filtration, washing with a small amount of the cold solvent.
-
Analysis: Dry the crystals and analyze the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after a regeneration step, using chiral HPLC.[3][10]
-
Evaluation: Compare the yield and purity from different solvents to select the optimal system for scale-up.
Preparative Scale Resolution Protocol
This protocol is based on the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid.[3][10]
-
Salt Formation: In a suitable flask, dissolve 10.0 mmol of the racemic base and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane (or the optimal solvent identified during screening).[3][10]
-
Crystallization: Stir the mixture at room temperature. A precipitate of the less soluble diastereomeric salt should form. The stirring time can vary; for this example, stirring for 24 hours is effective.[3][10]
-
Isolation of the Less Soluble Salt: Collect the precipitate by vacuum filtration. This solid is the less soluble diastereomeric salt (e.g., the salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid).[3][10] Wash the crystals with a small amount of cold solvent to remove the mother liquor.
Protocol for Enantiomer Regeneration
-
Salt Dissociation: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and a saturated aqueous solution of a base like Na₂CO₃.[3] Stir the biphasic mixture vigorously until the solid completely dissolves, which indicates the dissociation of the salt.[3][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.[3]
-
Washing and Drying: Combine all organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄).[3][6]
-
Isolation of Pure Enantiomer: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified enantiomer.[3]
-
Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC.[3][10]
Data Presentation
Quantitative data from resolution experiments should be tabulated for clear comparison.
Table 1: Example of Solvent Screening for the Resolution of a Racemic Amine
| Entry | Solvent | CSA (Equivalents) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | THF | 1.5 | 45 | 58 |
| 2 | CH₂Cl₂ | 2.0 | 42 | 98 |
| 3 | Acetone | 1.0 | 35 | 75 |
| 4 | Ethanol | 1.0 | 50 | 65 |
| Data is illustrative and based on principles described in reference[10]. |
Table 2: Summary of Preparative Scale Resolution
| Compound | Starting Amount (mmol) | Recovered Yield (mmol) | Yield (%) | Enantiomeric Excess (e.e., %) |
| (R,R)-(+)-2,3-diphenylpiperazine | 5.0 (from 10.0 racemate) | 4.2 | 84 | >98 |
| Data is illustrative and based on principles described in reference[10]. |
Visualization of Experimental Workflow
Caption: General workflow for chiral resolution with CSA.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. approcess.com [approcess.com]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Fractional Crystallization of Camphorsulfonate Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution via the formation of diastereomeric salts is a robust and extensively used technique in the pharmaceutical and fine chemical industries for separating enantiomers from a racemic mixture.[1] Enantiomers, being non-superimposable mirror images, possess identical physical properties, which makes their direct separation by standard methods like crystallization or distillation exceptionally difficult.[2][3] This method circumvents the issue by reacting the racemic mixture (e.g., a chiral amine or carboxylic acid) with a single enantiomer of a chiral resolving agent.[4][5]
(1S)-(+)-10-camphorsulfonic acid (CSA) and its enantiomer are highly effective chiral resolving agents, particularly for racemic bases like amines.[1][6] The reaction yields a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][5][7] Following separation, the desired pure enantiomer can be regenerated from its diastereomeric salt.[1][4]
Core Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. This transformation is key because diastereomers possess different physical and chemical properties, allowing for their separation using conventional laboratory techniques.[1]
-
Enantiomers: Same physical properties (melting point, boiling point, solubility).
-
Diastereomers: Different physical properties, which can be exploited for separation.[1][2]
The success of the resolution hinges on the difference in solubility between the two diastereomeric salts in a chosen solvent system.[8] One diastereomer will be less soluble and will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[9]
Caption: Conversion of enantiomers to diastereomers.
Key Parameters for Optimization
The efficiency of fractional crystallization is dependent on several experimental parameters that must be carefully optimized.
-
Solvent Selection: The choice of solvent is the most critical factor.[1] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to high recovery and purity of the less soluble salt. Common solvents for screening include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and chlorinated hydrocarbons (dichloromethane).[1]
-
Temperature Profile: Controlled cooling often yields crystals of higher purity and better morphology than rapid cooling. A gradual temperature reduction allows for the selective crystallization of the less soluble diastereomer.[1]
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio of racemic compound to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt.
-
Seeding: The introduction of a small, pure crystal of the desired diastereomeric salt ("seeding") into a supersaturated solution can induce crystallization.[1][3] This technique can improve the efficiency and selectivity of the resolution process.
Data Presentation
The effectiveness of a resolution is measured by the yield and enantiomeric excess (ee) of the isolated product.
Table 1: Example Results of Chiral Resolution using Camphorsulfonic Acid Derivatives
| Racemic Compound | Resolving Agent | Isolated Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| DL-Phenylglycine | (1S)-(+)-10-Camphorsulfonic Acid | D-Phenylglycine | 45.7% | 98.8% | [8][10] |
| Racemic Diethanolamine | (-)-Camphor-10-Sulfonic Acid | (R,R)-(-)-Diethanolamine | 70% | >99% | [11] |
| Racemic Diethanolamine | (-)-Camphor-10-Sulfonic Acid | (S,S)-(+)-Diethanolamine (from filtrate) | 70% | 79% |[11] |
The physical differences between diastereomeric salts are the basis for their separation. These differences can be quantified using various analytical techniques.
Table 2: Physical Properties of Diastereomeric Salts of DL-Phenylglycine with (1S)-(+)-Camphorsulfonic Acid
| Diastereomeric Salt | Solubility | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
|---|---|---|---|---|
| D-PG · (+)-CS | Less Soluble | 215.5 | 45.6 | [10] |
| L-PG · (+)-CS | More Soluble | 191.0 | 33.5 |[10] |
Experimental Protocols
The following is a generalized protocol for the resolution of a racemic amine using (1S)-(+)-10-camphorsulfonic acid. This protocol should be optimized for each specific substrate.
-
Racemic Amine
-
(1S)-(+)-10-Camphorsulfonic Acid (CSA)
-
Screening Solvents (e.g., Dichloromethane, Methanol, Acetone, Ethyl Acetate)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution[1]
-
Brine
-
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄, K₂CO₃)[1]
-
Standard laboratory glassware
Step 1: Salt Formation and Crystallization
-
In a suitable flask, dissolve the racemic amine (e.g., 10.0 mmol of (±)-trans-2,3-diphenylpiperazine) and the chiral resolving agent (e.g., 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid) in an appropriate solvent (e.g., 100 mL of dichloromethane).[1]
-
Stir the mixture at room temperature. Crystallization of the less soluble diastereomeric salt may begin immediately or after a period of stirring (e.g., 24 hours).[1]
-
If no precipitate forms, slowly cool the solution or partially evaporate the solvent to induce crystallization. Seeding with a previously formed crystal can be beneficial.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[9]
-
The purity of the isolated salt can be improved by recrystallizing it from a minimal amount of hot solvent.[12]
Step 3: Regeneration of the Pure Enantiomer
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous basic solution (e.g., Na₂CO₃).[1]
-
Stir the mixture vigorously until the solid dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.[1]
-
Extract the aqueous layer two more times with the organic solvent.[1]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃).[1]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[1]
Step 4: Analysis
-
Determine the chemical yield of the recovered enantiomer.[1]
-
Measure the enantiomeric excess (ee) of the product using a suitable technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[1]
Step 5: Work-up of the Filtrate (Optional) The filtrate from Step 2 contains the more soluble diastereomeric salt, which is enriched in the other enantiomer.[1] This enantiomer can be recovered by evaporating the filtrate and following the regeneration procedure outlined in Step 3.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Camphorsulfonic Acid-Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of camphorsulfonic acid (CSA) as a chiral Brønsted acid catalyst in asymmetric synthesis. This document offers detailed methodologies for key chemical transformations, quantitative data summaries for comparative analysis, and visualizations of reaction mechanisms and workflows to support research and development in the pharmaceutical and chemical industries.
Introduction to this compound in Asymmetric Catalysis
This compound (CSA) is a chiral organic acid derived from camphor (B46023), a readily available natural product. Its structure combines a sulfonic acid moiety, providing strong Brønsted acidity, with a rigid bicyclic camphor backbone that creates a well-defined chiral environment. This unique combination makes CSA an effective organocatalyst for a variety of asymmetric transformations, capable of inducing high stereoselectivity. Available in both (1S)-(+)- and (1R)-(-)-enantiomeric forms, CSA allows for the synthesis of both enantiomers of a target molecule. As a metal-free catalyst, it is particularly valuable in pharmaceutical synthesis where metal contamination is a significant concern.
Asymmetric Friedel-Crafts Alkylation of Indoles with Indolyl Alcohols
The enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds is a fundamental carbon-carbon bond-forming reaction. This compound has been shown to be an effective catalyst for the reaction of indoles with indolyl alcohols, providing access to chiral 3,3-disubstituted oxindole (B195798) frameworks, which are prevalent in biologically active compounds.[1]
Experimental Protocol
To a solution of isatin-derived 3-indolylmethanol (0.05 mmol) and the arene (0.1 mmol) in dichloromethane (B109758) (1.0 mL) is added (1S)-(+)-camphorsulfonic acid (0.005 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is purified directly by column chromatography on silica (B1680970) gel to afford the desired product.[1]
Data Presentation: Substrate Scope
| Entry | Arene | Product | Yield (%) |
| 1 | Furan | 3-(furan-2-yl)-3-(1H-indol-3-yl)indolin-2-one | 85 |
| 2 | 2-Methylfuran | 3-(1H-indol-3-yl)-3-(5-methylfuran-2-yl)indolin-2-one | 82 |
| 3 | Pyrrole | 3-(1H-indol-3-yl)-3-(1H-pyrrol-2-yl)indolin-2-one | 75 |
| 4 | Thiophene | 3-(1H-indol-3-yl)-3-(thiophen-2-yl)indolin-2-one | 68 |
| 5 | 1,3,5-Trimethoxybenzene | 3-(1H-indol-3-yl)-3-(2,4,6-trimethoxyphenyl)indolin-2-one | 62 |
Reaction conditions: 3-indolylmethanol (0.05 mmol), arene (0.1 mmol), CSA (10 mol%), DCM (1.0 mL), room temperature.[1] Note: The enantioselectivity of these reactions was reported to be difficult to control under the described conditions.[1]
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Brønsted acid-catalyzed dehydration of the indolyl alcohol to form a stabilized carbocation intermediate. The chiral counter-anion of CSA shields one face of the electrophile, directing the nucleophilic attack of the second arene to the opposite face, thus inducing stereoselectivity.
Caption: Proposed catalytic cycle for the CSA-catalyzed asymmetric Friedel-Crafts alkylation.
Asymmetric Michael Addition of Indoles to Enones
This compound can also effectively promote the Michael addition of indoles to α,β-unsaturated ketones. This reaction provides a direct route to the synthesis of chiral 3-substituted indole (B1671886) derivatives, which are important precursors for many biologically active compounds.[2]
Experimental Protocol
A mixture of the indole (1.0 mmol), the enone (1.2 mmol), and (1S)-(+)-camphorsulfonic acid (10 mol%) in an ethanol-water mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.[2]
Data Presentation: Substrate Scope
Proposed Mechanism of Action
The proposed mechanism involves the initial protonation of the carbonyl group of the enone by this compound. This activation enhances the electrophilicity of the β-carbon. The indole then attacks the activated enone at the C-3 position. The chiral environment provided by the camphorsulfonate anion is believed to influence the stereochemical outcome of the addition.[2]
Caption: Proposed mechanism for the CSA-catalyzed asymmetric Michael addition of indoles to enones.
Asymmetric Diels-Alder and Aldol (B89426) Reactions
While this compound is a prominent chiral Brønsted acid, detailed protocols for its direct use as the primary catalyst in asymmetric Diels-Alder and aldol reactions are not extensively reported in peer-reviewed literature. In many instances, camphor-derived moieties are incorporated into more complex catalyst systems or used as chiral auxiliaries rather than CSA itself being the catalyst.
For researchers interested in these transformations, exploring other chiral Brønsted acids, such as those based on phosphoric acid (e.g., TRIP) or N-triflylphosphoramide, may be more fruitful. These catalysts have been more widely demonstrated to be effective for a broad range of substrates in asymmetric Diels-Alder and aldol reactions.
General Workflow for Catalyst Screening
For professionals in drug development and process chemistry, a general workflow for screening chiral Brønsted acid catalysts, including CSA, for a desired asymmetric transformation is outlined below.
Caption: A general workflow for the screening and optimization of chiral Brønsted acid catalysts.
Conclusion
This compound serves as a valuable, metal-free chiral Brønsted acid catalyst for specific asymmetric transformations, most notably the Friedel-Crafts alkylation of indoles. While its direct application as the primary catalyst in asymmetric Diels-Alder and aldol reactions is less documented, its ready availability and strong acidity make it a candidate for inclusion in catalyst screening campaigns. The protocols and data presented herein provide a foundation for the application of CSA in asymmetric synthesis and a framework for the development of novel stereoselective methodologies.
References
Application Notes and Protocols: The Use of Camphorsulfonic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
Camphorsulfonic acid (CSA), a strong, chiral organic acid, has emerged as a versatile and valuable tool in the synthesis of pharmaceutical intermediates. Its utility stems from its properties as an efficient Brønsted acid catalyst, a chiral resolving agent, and a chiral auxiliary. This document provides detailed application notes and experimental protocols for the use of CSA in key synthetic transformations relevant to drug development professionals, researchers, and scientists. The applications highlighted herein demonstrate CSA's role in constructing complex molecular architectures with high efficiency and stereochemical control.
I. Applications of this compound in Pharmaceutical Synthesis
This compound finds broad application in the synthesis of a variety of pharmaceutical intermediates. Its primary roles can be categorized as follows:
-
Asymmetric Catalysis: As a chiral Brønsted acid, CSA can catalyze a range of enantioselective reactions, including the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
-
Multicomponent Reactions: CSA has proven to be an effective catalyst for one-pot multicomponent reactions, offering an atom-economical and efficient approach to complex molecules from simple starting materials.
-
Chiral Resolution: The chiral nature of CSA allows for the separation of racemic mixtures of amines and other basic compounds through the formation of diastereomeric salts with differing solubilities, enabling the isolation of single enantiomers.[1][2]
II. Quantitative Data Summary
The following tables summarize quantitative data from key applications of this compound in the synthesis of important pharmaceutical intermediates.
Table 1: CSA-Catalyzed One-Pot Synthesis of Fused Quinoline (B57606) Derivatives [1]
| Entry | Arylamine | Aromatic Aldehyde | Cyclic Ketone | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Cyclohexanone | 8 | 85 |
| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 82 |
| 3 | 4-Chloroaniline | Benzaldehyde | Cyclopentanone | 12 | 78 |
| 4 | Naphthylamine | Benzaldehyde | Cyclohexanone | 10 | 88 |
Table 2: CSA-Catalyzed Synthesis of 2-Arylbenzothiazole Derivatives [3]
| Entry | 2-Aminothiophenol (B119425) | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | Benzaldehyde | 2 | 95 |
| 2 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | 2.5 | 92 |
| 3 | 2-Aminothiophenol | 4-Methoxybenzaldehyde | 2 | 96 |
| 4 | 2-Aminothiophenol | 2-Naphthaldehyde | 3 | 90 |
Table 3: Chiral Resolution of Racemic Amines using (1S)-(+)-10-Camphorsulfonic Acid [2]
| Entry | Racemic Amine | Enantiomeric Excess (ee) of Resolved Amine |
| 1 | 1-Phenylethylamine | >99% |
| 2 | 1-(1-Naphthyl)ethylamine | >98% |
| 3 | 3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | >99.5% |
III. Experimental Protocols
A. General Protocol for the One-Pot, Three-Component Synthesis of Fused Quinoline Derivatives
This protocol describes a general method for the synthesis of fused quinoline derivatives from an arylamine, an aromatic aldehyde, and a cyclic ketone, catalyzed by (±)-camphor-10-sulfonic acid.[1]
Materials:
-
Arylamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Cyclic ketone (1.2 mmol)
-
(±)-Camphor-10-sulfonic acid (CSA) (10 mol%, 0.1 mmol)
-
Acetonitrile (B52724) (5 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the arylamine (1.0 mmol) and aromatic aldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the cyclic ketone (1.2 mmol) and (±)-camphor-10-sulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for the time indicated in Table 1 (typically 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fused quinoline derivative.
B. General Protocol for the Synthesis of 2-Arylbenzothiazole Derivatives
This protocol outlines a general procedure for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes using (±)-camphor-10-sulfonic acid as a catalyst.[3]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
(±)-Camphor-10-sulfonic acid (CSA) (10 mol%, 0.1 mmol)
-
Ethanol (B145695) (5 mL)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add (±)-camphor-10-sulfonic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 2 (typically 2-3 hours). Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.
C. General Protocol for Chiral Resolution of Racemic Amines
This protocol provides a general method for the chiral resolution of a racemic amine using (1S)-(+)-10-camphorsulfonic acid.[2]
Materials:
-
Racemic amine (1.0 equiv)
-
(1S)-(+)-10-Camphorsulfonic acid (0.5 - 1.0 equiv)
-
Appropriate solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Base (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid in the same solvent, warming gently if necessary.
-
Slowly add the CSA solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt may be beneficial.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
To liberate the enantiomerically enriched amine, suspend the salt in a mixture of water and an organic solvent (e.g., diethyl ether).
-
Add a base (e.g., aqueous NaOH) dropwise until the salt dissolves and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or polarimetry.
IV. Signaling Pathways and Mechanistic Insights
The catalytic activity of this compound in the synthesis of fused quinolines is believed to proceed through a series of acid-catalyzed steps. The proposed mechanism involves the initial formation of an imine from the arylamine and aldehyde, followed by the enolization of the cyclic ketone. A subsequent Michael-type addition of the enol to the iminium ion, followed by intramolecular cyclization and dehydration, leads to the final quinoline product.
This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its application as a catalyst in multicomponent reactions and the synthesis of heterocyclic systems, as well as its utility as a chiral resolving agent, makes it an indispensable tool for medicinal and process chemists. The protocols provided herein offer a starting point for the development of efficient and scalable synthetic routes to valuable chiral and achiral building blocks for the pharmaceutical industry.
References
Application Notes & Protocols for Enantioselective Esterification
Topic: Enantioselective Esterification Potentially Catalyzed by Camphorsulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the direct use of this compound (CSA) as a catalyst for the enantioselective esterification of racemic alcohols for kinetic resolution or desymmetrization of meso-diols. The following application notes and protocols are presented as a theoretical guide based on the principles of chiral Brønsted acid catalysis and may serve as a starting point for methodological development. The presented data is hypothetical and for illustrative purposes only.
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[1] Enantioselective esterification is a powerful strategy for the resolution of racemic alcohols or the desymmetrization of meso-diols to furnish chiral building blocks. Chiral Brønsted acids have emerged as effective organocatalysts for a variety of asymmetric transformations.[2]
This compound (CSA) is a commercially available, stable, and strong chiral Brønsted acid.[3] It has been widely employed as a resolving agent for chiral amines through the formation of diastereomeric salts.[3] While its direct catalytic role in the enantioselective esterification of alcohols is not well-documented, its acidic nature and inherent chirality suggest its potential as a catalyst in such transformations. This document outlines a hypothetical application of (1S)-(+)-10-camphorsulfonic acid in the kinetic resolution of a racemic secondary alcohol via esterification.
Principle of Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in enantiomerically enriched forms. In the context of esterification, a chiral acid catalyst like CSA could preferentially catalyze the reaction of one enantiomer of a racemic alcohol with an acylating agent.
Data Presentation: Hypothetical Kinetic Resolution of (±)-1-Phenylethanol
The following table summarizes hypothetical data for the kinetic resolution of racemic 1-phenylethanol (B42297) with acetic anhydride (B1165640), catalyzed by (1S)-(+)-10-camphorsulfonic acid.
| Entry | Substrate (Alcohol) | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| 1 | (±)-1-Phenylethanol | Acetic Anhydride | 10 | Toluene | 25 | 24 | 50 | >99 (R) | 98 (S) |
| 2 | (±)-1-Phenylethanol | Propionic Anhydride | 10 | CH2Cl2 | 0 | 48 | 45 | 95 (R) | 90 (S) |
| 3 | (±)-1-(4-Chlorophenyl)ethanol | Acetic Anhydride | 15 | THF | 25 | 36 | 52 | 97 (R) | 96 (S) |
| 4 | (±)-1-(4-Methoxyphenyl)ethanol | Acetic Anhydride | 10 | Dioxane | 40 | 18 | 55 | 94 (R) | 92 (S) |
Experimental Protocols
General Protocol for the Kinetic Resolution of a Racemic Secondary Alcohol:
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using (1S)-(+)-10-camphorsulfonic acid as a chiral catalyst and an anhydride as the acylating agent.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Acylating agent (e.g., Acetic Anhydride)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in the anhydrous solvent (5 mL).
-
Add (1S)-(+)-10-camphorsulfonic acid (0.1 mmol, 0.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Add the acylating agent (e.g., acetic anhydride, 0.5 mmol, 0.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.
-
Once the desired conversion (ideally around 50%) is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (e.e.) of the recovered alcohol and the ester product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Caption: Experimental workflow for a typical kinetic resolution experiment.
References
Application Notes and Protocols: Deprotection of Acetals and Silyl Ethers with Camphorsulfonic Acid
Introduction
In multistep organic synthesis, the protection of reactive functional groups is a critical strategy. Aldehydes, ketones, and alcohols are frequently protected as acetals (or ketals) and silyl (B83357) ethers, respectively, due to their stability under various reaction conditions. Camphorsulfonic acid (CSA), a strong, chiral, and organocatalytic acid, serves as an effective catalyst for the mild and efficient cleavage of these protecting groups. These application notes provide detailed protocols and data for the deprotection of acetals and silyl ethers using CSA, intended for researchers in synthetic chemistry and drug development.
Part 1: Deprotection of Acetals and Ketals
Acetals and ketals are common protecting groups for carbonyl functionalities and diols. Their removal is typically achieved under acidic conditions, which hydrolyze the acetal (B89532) back to the corresponding carbonyl and alcohol moieties. CSA is an excellent catalyst for this transformation, often enabling deprotection under mild conditions that preserve other sensitive functional groups.
Mechanism of Acid-Catalyzed Acetal Deprotection
The deprotection of an acetal is a reversible, acid-catalyzed hydrolysis reaction. The mechanism involves protonation of one of the acetal oxygen atoms by CSA, followed by the elimination of an alcohol molecule to form an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the carbonyl compound and a second molecule of alcohol.
Application: Deprotection of Benzylidene Acetals and Isopropylidene Ketals
A particularly mild and effective method for the cleavage of benzylidene acetals and isopropylidene ketals utilizes a combination of CSA as the catalyst and 1,4-dithiothreitol (DTT) as an acetal exchange reagent.[1][2] This system is highly efficient for deprotecting a variety of carbohydrate-based substrates, with yields ranging from 78% to 98%.[1][2] A key advantage of this method is its selectivity, allowing for the cleavage of terminal acetals or ketals in the presence of internal ones.[2]
Table 1: CSA-Catalyzed Deprotection of Various Acetals and Ketals [2]
| Entry | Substrate | Protecting Group | Product | Yield (%) |
| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene Acetal | Methyl α-D-glucopyranoside | 95 |
| 2 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Isopropylidene Ketal | 1,2-O-Isopropylidene-α-D-glucofuranose | 98 |
| 3 | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Isopropylidene Ketal | Methyl β-D-ribofuranoside | 85 |
| 4 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene Ketal | 1,2-O-Isopropylidene-α-D-galactopyranose | 92 |
| 5 | Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | Benzylidene Acetal | Phenyl 1-thio-β-D-glucopyranoside | 89 |
| 6 | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | Isopropylidene Ketal | 2,3-O-Isopropylidene-β-D-fructopyranose | 78 |
Experimental Protocol: Deprotection of a Benzylidene Acetal
This protocol is adapted from the CSA/DTT-mediated deprotection of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[2]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq)
-
1,4-Dithiothreitol (DTT) (1.5 eq)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.1 eq)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the protected glucopyranoside (1.0 eq) in a 1:1 mixture of MeOH and DCM (0.1 M), add DTT (1.5 eq).
-
Add CSA (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
Part 2: Deprotection of Silyl Ethers
Silyl ethers are widely used for the protection of alcohols due to their ease of formation and tunable stability. Acid-catalyzed deprotection, including with CSA, is a common method for their cleavage. The rate of cleavage is highly dependent on the steric bulk of the substituents on the silicon atom and the steric environment of the protected alcohol, allowing for selective deprotection.[3] For instance, primary silyl ethers can often be selectively cleaved in the presence of secondary or tertiary silyl ethers.[3]
Mechanism of Acid-Catalyzed Silyl Ether Deprotection
The deprotection of a silyl ether under acidic conditions is initiated by the protonation of the ether oxygen by CSA. This is followed by nucleophilic attack on the silicon atom by a nucleophile (e.g., water or an alcohol solvent), leading to a pentacoordinate silicon intermediate. This intermediate then collapses, cleaving the silicon-oxygen bond to release the free alcohol.
Application: Selective Deprotection of Silyl Ethers
CSA is a suitable acidic reagent for the selective deprotection of silyl ethers.[3] Its utility is most pronounced in scenarios requiring the cleavage of a less sterically hindered silyl ether (e.g., on a primary alcohol) while leaving a more hindered one (e.g., on a secondary alcohol) intact. The reaction is typically run in an alcohol solvent, such as methanol, at room temperature.
Table 2: Representative Selective Deprotection of Silyl Ethers with CSA
| Entry | Substrate Type | Silyl Group 1 (Less Hindered) | Silyl Group 2 (More Hindered) | Expected Major Product |
| 1 | Primary vs. Secondary Alcohol | TBS on 1° Alcohol | TBS on 2° Alcohol | Deprotection of 1° Alcohol |
| 2 | Primary vs. Tertiary Alcohol | TES on 1° Alcohol | TIPS on 3° Alcohol | Deprotection of 1° Alcohol |
| 3 | Different Silyl Groups on Primary Alcohols | TBS | TBDPS | Deprotection of TBS Ether |
| 4 | Alkyl vs. Aryl Silyl Ether | TBS on Alkyl Alcohol | TBS on Phenol | Deprotection of Alkyl TBS Ether |
Note: This table illustrates the expected selectivity based on established principles of silyl ether chemistry. Specific yields and reaction times will vary depending on the substrate.
Experimental Protocol: Selective Deprotection of a Primary TBS Ether
This is a general protocol for the selective deprotection of a primary tert-butyldimethylsilyl (TBS) ether in the presence of a secondary TBS ether.
Materials:
-
Substrate with primary and secondary TBS ethers (1.0 eq)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.1 - 0.2 eq)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected substrate (1.0 eq) in methanol (0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add CSA (0.1 eq) to the solution.
-
Stir the reaction at 0 °C, gradually allowing it to warm to room temperature. Monitor the reaction closely by TLC to maximize selectivity.
-
Once the desired level of conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate the desired partially deprotected alcohol.
General Experimental Workflow
The following diagram illustrates a typical workflow for a CSA-catalyzed deprotection reaction followed by purification.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Note: Chiral Separation of Camphorsulfonic Acid Enantiomers by HPLC
Introduction
Camphorsulfonic acid (CSA) is a chiral organic acid widely used as a resolving agent in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its enantiomers, (+)-camphorsulfonic acid and (-)-camphorsulfonic acid, can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for quality control and regulatory compliance. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The described method utilizes a chiral stationary phase to achieve baseline separation of the enantiomers, providing a reliable tool for researchers, scientists, and drug development professionals.
Experimental Conditions
The separation of this compound enantiomers was achieved using an ion-exchange type chiral column. The method detailed below provides excellent resolution and peak shape for both enantiomers.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | Anion-exchange type chiral column (e.g., ZWIX(-)) with a quinidine (B1679956) derivative bonded to silica (B1680970) gel[1] |
| Column Dimensions | 150 mm x 4.0 mm, 3 µm |
| Mobile Phase | Methanol (B129727) containing 50 mmol/L formic acid and 25 mmol/L diethylamine[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 15°C[1] |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol[1] |
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. For this method, the following criteria should be met:
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5[1] |
| Theoretical Plates (N) | > 2000[1] |
| Tailing Factor (T) | 0.8 - 1.5 |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic this compound in methanol to obtain a final concentration of 1.5 mg/mL.[1]
-
Test Solution: Prepare the sample containing this compound enantiomers in methanol at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Results and Discussion
This method successfully separates the enantiomers of this compound. The use of an anion-exchange chiral column provides a clear distinction between the levo- and dextro-camphorsulfonic acid peaks.[1] The established system suitability criteria, including a resolution of more than 1.5 and a theoretical plate count exceeding 2000, ensure the reliability and robustness of the method for quantitative analysis.[1]
An alternative method involves the use of a porous graphitic carbon column with a chiral counter-ion, such as quinine (B1679958), in the mobile phase.[3] In one study, a mobile phase of dichloromethane-cyclohexane (50:50 v/v) with 0.10 mM quinine and 0.008% acetic acid was used to separate the enantiomers.[3]
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound enantiomers.
-
Mobile Phase Preparation:
-
Prepare a solution of 50 mmol/L formic acid and 25 mmol/L diethylamine (B46881) in HPLC-grade methanol.[1]
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
HPLC System Preparation:
-
Set up the HPLC system with the specified column and parameters as detailed in Table 1.
-
Equilibrate the column with the mobile phase at a flow rate of 0.2 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared standard solution to verify system suitability.
-
Once system suitability is confirmed, inject 10 µL of the test solution.
-
Record the chromatograms and integrate the peaks corresponding to the this compound enantiomers.
-
-
Data Analysis:
-
Calculate the resolution, theoretical plates, and tailing factor from the standard chromatogram.
-
Determine the concentration of each enantiomer in the test sample by comparing the peak areas with those of the standard.
-
Visualization of the Experimental Workflow
References
Application Note: Determination of Enantiomeric Excess of Alcohols Using Camphorsulfonyl Chloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical and chemical industries, the determination of the enantiomeric purity of chiral compounds is crucial, as different enantiomers can exhibit varied biological activities and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining enantiomeric excess (% ee).[1][2][3] This is achieved by converting a pair of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA).[4] These resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification by NMR.[1][4]
(1S)-(+)-10-Camphorsulfonyl chloride (CSA-Cl), a readily available and cost-effective reagent, serves as an excellent CDA for chiral alcohols.[1] It reacts with alcohols to form stable diastereomeric sulfonate esters. The resulting diastereomers often display well-resolved signals in their ¹H or ¹³C NMR spectra, enabling the direct calculation of the enantiomeric ratio by integrating the corresponding peaks.[1]
Principle and Reaction
The hydroxyl group of a racemic or enantioenriched alcohol undergoes esterification with a single enantiomer of camphorsulfonyl chloride (e.g., the 1S enantiomer) in the presence of a base, typically triethylamine (B128534). This reaction creates a pair of diastereomeric camphorsulfonate esters. Due to the different spatial arrangement of the atoms, these diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum, particularly for nuclei near the stereogenic centers.
Caption: Reaction of a racemic alcohol with (1S)-CSA-Cl to form diastereomeric esters.
Experimental Protocols
Protocol for Derivatization of Chiral Alcohols with (1S)-CSA-Cl
This protocol is adapted from established methodologies for the preparation of camphorsulfonate esters for NMR analysis.[1]
Materials and Reagents:
-
Chiral alcohol sample
-
(1S)-(+)-10-Camphorsulfonyl chloride (CSA-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water (ice-cold)
-
10% Hydrochloric acid (HCl) solution (ice-cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution (ice-cold)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5.0 mmol, 1.0 eq) in 25 mL of dichloromethane.
-
Add triethylamine (7.5 mmol, 1.5 eq) to the solution.
-
Cool the mixture in an ice-water bath for 15 minutes with gentle stirring.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol, 1.1 eq) to the cooled mixture over a period of 5 minutes.
-
Continue stirring the reaction mixture in the ice bath for an additional 45 minutes to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel for purification.
-
Perform sequential extractions (washes) of the organic layer with:
-
10 mL of ice-cold deionized water.
-
8 mL of ice-cold 10% HCl solution.
-
10 mL of ice-cold saturated NaHCO₃ solution.
-
10 mL of ice-cold deionized water.
-
-
Dry the resulting organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator. The resulting sulfonate esters are typically obtained in high yield (75-86%).[1]
-
The crude product is often sufficiently pure for direct NMR analysis.
Protocol for NMR Analysis and % ee Calculation
Procedure:
-
Dissolve an appropriate amount of the purified diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve baseline separation of the signals corresponding to the two diastereomers.
-
Identify a set of signals that are well-resolved for each diastereomer. Protons on the camphor (B46023) moiety, such as the diastereotopic hydrogens of the -SCH₂- group, or protons on the alcohol moiety close to the stereocenter, are often good candidates.[1]
-
Carefully integrate the area of the selected signal for each diastereomer (let the integration values be A₁ and A₂).
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100%
Workflow Visualization
Caption: Step-by-step workflow from alcohol derivatization to % ee calculation.
Data Presentation: NMR Analysis of CSA Derivatives
The effectiveness of (1S)-CSA-Cl as a CDA is demonstrated by the significant chemical shift differences (Δδ) observed for the resulting diastereomers of various chiral alcohols.[1]
| Chiral Alcohol | Nucleus | Key Resolved Signals | Observations |
| (+/-)-Ethyl-3-hydroxybutyrate | ¹H NMR | Diastereotopic hydrogens of the -SCH₂- group | Four well-resolved doublets are observed for the two diastereomers.[1] |
| (+/-)-2-Butanol | ¹³C NMR | Carbon attached to the sulfonate oxygen (-CHO-) | Partially resolved signals are observed for the two diastereomers.[1] |
| (+/-)-1-Phenylethanol | ¹H NMR | Diastereotopic hydrogens of the -SCH₂- group | Baseline-resolved AB doublets are observed for each diastereomer.[1] |
| (+/-)-2-Hydroxymethyloxirane | ¹H NMR | Diastereotopic hydrogens of the -SCH₂- group | Baseline-resolved signals centered around 3.1 and 3.6 ppm.[1] |
| (+/-)-1-Phenyl-2-propyn-1-ol | ¹H NMR | Methine proton on the alcohol moiety (-OCH-) | Baseline-resolved signals are observed around 5.2 and 5.6 ppm.[1] |
The use of (1S)-(+)-10-camphorsulfonyl chloride as a chiral derivatizing agent provides a reliable, efficient, and cost-effective method for determining the enantiomeric excess of chiral alcohols. The straightforward experimental protocol, combined with the clear resolution of diastereomeric signals by NMR spectroscopy, makes this a valuable technique for researchers in synthetic chemistry and drug development.
References
Application Notes and Protocols for the Recovery and Recycling of Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Camphorsulfonic acid (CSA) is a versatile chiral resolving agent and a strong acid catalyst widely employed in pharmaceutical and chemical industries. Its effective recovery and recycling from reaction mixtures are crucial for improving process sustainability, reducing costs, and minimizing environmental impact. These application notes provide an overview of various methods for CSA recovery, complete with detailed experimental protocols and quantitative data to guide researchers in selecting and implementing the most suitable strategy for their specific needs.
Recovery Methodologies: A Comparative Overview
Several techniques have been developed for the recovery of this compound, each with its own set of advantages and suited for different process streams. The primary methods include:
-
Neutralization and Re-acidification: A straightforward method involving the formation of a camphor (B46023) sulfonate salt, which is then isolated and converted back to the acid.
-
Solvent Extraction and Crystallization: Particularly effective for recovering CSA used as a resolving agent, this method relies on partitioning the deprotonated CSA into an aqueous phase, followed by acidification and crystallization.
-
Liquid Ion Exchange: This technique utilizes a liquid amine as an ion exchange medium to selectively extract and concentrate CSA from dilute and impure aqueous solutions.
-
Advanced Membrane and Ion-Exchange Systems: Integrated processes combining membrane filtration and continuous ion exchange offer a "clean" production approach for converting camphor sulfonate salts to the acid form.
-
Bipolar Membrane Electrodialysis (BMED): An electrochemical membrane process that facilitates the production of CSA from its salt solution with high efficiency and lower environmental impact.
Quantitative Data Summary
The following tables summarize the quantitative data from various recovery protocols, providing a clear comparison of their efficiencies and the purity of the recovered this compound.
Table 1: Recovery of levothis compound from Clopidogrel (B1663587) Resolution Mother Liquor
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 5 | Embodiment 6 |
| Starting Material | 30g Clopidogrel Camphorsulfonate | 30g Clopidogrel Camphorsulfonate | 30g Clopidogrel Camphorsulfonate | 30g Clopidogrel Camphorsulfonate | 30g Clopidogrel Camphorsulfonate |
| Recovery Yield (%) | 92.0 | 89.1 | 90.8 | 91.4 | 93.0 |
| Melting Point (°C) | 192-193 | 192-194 | 193-195 | 191-194 | 191-194 |
| Optical Activity | -22.3° | -22.5° | -21.8° | -22.8° | -22.3° |
Data sourced from patent CN102093263B.[1]
Table 2: Recovery of (R)-10-camphorsulfonic acid from Voriconazole (B182144) Resolution
| Parameter | Embodiment 1 | Embodiment 3 |
| Starting Material | 40g Voriconazole Camphorsulfonate | 40g Voriconazole Camphorsulfonate |
| Recovery Yield (%) | 91.4 | 90.8 |
| Melting Point (°C) | 192.5-193.0 | 193.0-194.5 |
| Specific Rotation | -22.3° | -21.8° |
Data sourced from patent application CN108276310A.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: Recovery of levothis compound from Clopidogrel Camphorsulfonate
This protocol is based on the solvent extraction and crystallization method.[1][3]
1. Alkalization and Extraction: a. Dissolve 30g of clopidogrel camphorsulfonate in a mixture of 120ml ethyl acetate (B1210297) and 60ml water. b. Stir the mixture thoroughly and adjust the pH to 8.0-9.0 using a saturated solution of an inorganic base (e.g., sodium carbonate, sodium bicarbonate, potassium carbonate). c. Separate the organic layer. The aqueous layer contains the camphor sulfonate salt. d. Extract the aqueous layer twice with 30-40ml of ethyl acetate to remove any residual clopidogrel. Discard the organic layers.
2. Acidification and Concentration: a. Acidify the aqueous layer to a pH of 0.5-3.0 with a strong acid such as sulfuric acid or hydrochloric acid. b. Concentrate the acidified aqueous solution to dryness under reduced pressure to obtain a solid residue.
3. Crystallization and Isolation: a. To the solid residue, add an organic solvent (e.g., 75ml of butanone or ethyl acetate). b. Heat the mixture to 50-60°C until the solid is completely dissolved. c. Filter the hot solution to remove any inorganic salts. d. Allow the filtrate to cool to room temperature and crystallize for 5-12 hours. e. Collect the crystals by suction filtration. f. Dry the filter cake to obtain pure levothis compound.
Protocol 2: General Recovery by Neutralization, Decolorization, and Re-acidification
This protocol describes a general method for recovering CSA from an aqueous solution.[4]
1. Neutralization: a. Take the aqueous solution containing this compound and measure its pH. b. If the pH is not neutral, adjust it to neutral using a suitable base (e.g., sodium carbonate) or acid (e.g., hydrochloric acid).
2. Decolorization: a. Add activated carbon (0.01-0.10 w/w) to the neutralized solution. b. Heat the mixture to 50-60°C and stir for 2 hours. c. Filter the solution to remove the activated carbon.
3. Concentration and Salt Formation: a. Concentrate the filtrate under reduced pressure (≤-0.08MPa) at 50-60°C to remove water. b. Treat the concentrated solution with an organic solvent to precipitate the camphor sulfonate salt. c. Filter the mixture and dry the filter cake to obtain the camphor sulfonate salt.
4. Acidification: a. Acidify the obtained camphor sulfonate salt to regenerate the this compound.
Protocol 3: Recovery of (R)-10-camphorsulfonic acid from Voriconazole Camphorsulfonate
This protocol details the recovery process from a voriconazole resolution mixture.[2]
1. Alkalization: a. Dissolve 40g of voriconazole camphorsulfonate in a mixed solution of dichloromethane (B109758) (e.g., 160 ml) and water (e.g., 200 ml). b. Add a saturated aqueous solution of a weak base (e.g., sodium carbonate, sodium bicarbonate) to adjust the pH to 8.5-9.0. c. Separate the layers and retain the aqueous layer.
2. Acidification: a. Acidify the aqueous layer with a strong acid (e.g., concentrated sulfuric acid, concentrated hydrochloric acid) to a pH of 0.5-1.5. b. Concentrate the solution to dryness by evaporation to obtain a solid. c. Dissolve the solid in an organic solvent (e.g., 75 ml of methyl ethyl ketone) with heating (e.g., 60°C). d. Filter the solution to remove any insoluble matter.
3. Crystallization: a. Add cyclohexane (B81311) (e.g., 75-80 ml) to the filtrate. b. Cool the solution and allow it to crystallize for 5-12 hours. c. Collect the crystals by suction filtration. d. Dry the filter cake at 85-90°C to yield (R)-10-camphorsulfonic acid.
Process Visualizations
The following diagrams illustrate the workflows for the described recovery protocols.
Caption: Workflow for CSA recovery via solvent extraction.
Caption: General workflow for CSA recovery.
Caption: Workflow for CSA recovery from Voriconazole.
References
- 1. CN102093263B - Method for recovering levothis compound serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 2. Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102093263A - Recycling method of levorotation this compound serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 4. Method for recovering this compound - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Salt Resolution with CSA
Welcome to the technical support center for improving the yield of diastereomeric salt resolution using (1S)-(+)-10-camphorsulfonic acid (CSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the outcomes of your chiral resolution experiments.
Troubleshooting Guide
This section addresses common challenges encountered during diastereomeric salt resolution with CSA and offers potential solutions.
Problem 1: No Crystallization or "Oiling Out" of the Diastereomeric Salt
Question: I've combined my racemic mixture with CSA in the chosen solvent, but no crystals are forming, or the product has separated as an oil. What should I do?
Answer: This is a common issue that often points to problems with supersaturation or solvent choice.
-
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salt may be too soluble in your solvent system.
-
Incorrect Supersaturation: The solution may not be sufficiently supersaturated for crystal nucleation to occur.
-
Inappropriate Solvent: The solvent may not be optimal for the crystallization of your specific diastereomeric salt.
-
Solution: A solvent screening is highly recommended. Test a range of solvents with varying polarities. Protic solvents like alcohols (methanol, ethanol) are often good starting points.[3]
-
-
Impure Materials: Impurities in the racemic mixture or the resolving agent can inhibit crystallization.
-
Solution: Ensure the purity of your starting materials before attempting the resolution.[1]
-
-
Problem 2: Low Yield of the Desired Diastereomeric Salt
Question: I've successfully crystallized the diastereomeric salt, but the yield is significantly below the theoretical 50%. How can I improve it?
Answer: Low yields typically indicate that a substantial amount of the desired diastereomer remains in the mother liquor.[2]
-
Possible Causes & Solutions:
-
Suboptimal Solubility: The desired salt, while less soluble than its diastereomer, may still have significant solubility in the chosen solvent.
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to CSA can significantly impact the yield.
-
Premature Isolation: The crystallization process may not have reached equilibrium before filtration.
-
Solution: Allow for a longer crystallization time to ensure the maximum amount of the less soluble salt has precipitated.[2]
-
-
Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Question: My crystallized product has a low diastereomeric excess. How can I improve the purity?
Answer: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired product.
-
Possible Causes & Solutions:
-
Rapid Crystallization: Fast crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.
-
Solution: Employ a slower, more controlled cooling profile during crystallization.[6] This allows for the selective crystallization of the less soluble diastereomer.
-
-
Poor Solvent Selectivity: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.
-
Solution: Conduct a thorough solvent screening to identify a solvent system that maximizes the solubility difference between the two diastereomers.[4]
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Recrystallize the obtained diastereomeric salt from the same or a different solvent system to enhance the diastereomeric excess.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my diastereomeric salt resolution with CSA?
A1: The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility.[7] A systematic solvent screening is the most effective approach.[2] Start with common solvents like methanol, ethanol, acetone, and ethyl acetate, and also consider solvent mixtures. The goal is to find a system where the desired diastereomeric salt is sparingly soluble, while the other is freely soluble.
Q2: What is the optimal molar ratio of my racemic compound to CSA?
A2: The optimal ratio is system-dependent. While a 1:1 molar ratio is a logical starting point, resolutions can sometimes be more effective with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[2] It is advisable to screen a range of ratios (e.g., 0.5, 0.8, 1.0, 1.2 equivalents of CSA) to determine the best conditions for your specific resolution.
Q3: How can I recover the resolved enantiomer from the diastereomeric salt?
A3: After isolating the purified diastereomeric salt, the salt needs to be "broken" to liberate the free enantiomer. This is typically achieved by dissolving the salt in a suitable solvent and adding a base (if resolving an amine) or an acid (if resolving an acid) to neutralize the resolving agent. The liberated enantiomer can then be extracted into an organic solvent.[8]
Q4: Can I recover and reuse the (1S)-(+)-10-camphorsulfonic acid?
A4: Yes, the resolving agent can often be recovered from the aqueous layer after the salt-breaking step. By adjusting the pH, the CSA can be extracted and purified for reuse, which can improve the cost-effectiveness of the process.[8]
Data Presentation
The following table summarizes quantitative data from successful diastereomeric salt resolutions using camphorsulfonic acid as the resolving agent.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity/Diastereomeric Excess | Reference |
| DL-phenylglycine | (1S)-(+)-10-camphorsulfonic acid | Water | 45.7% | 98.8% optical purity | [9] |
| Racemic diethanolamine (B148213) derivative | (-)-camphor-10-sulphonic acid | Acetone | 70% (for R,R enantiomer) | >99% ee | [10] |
| Racemic diethanolamine derivative | (-)-camphor-10-sulphonic acid | Acetone | 70% (for S,S enantiomer) | 79% ee | [10] |
| 3-amino-diazepin-2-one | (1S)-(+)-10-camphorsulfonic acid | Ethyl acetate, Isopropyl acetate, or Acetonitrile | Not specified | >99.5% enantiomeric purity | [11] |
Experimental Protocols
General Protocol for the Resolution of a Racemic Amine with (1S)-(+)-10-camphorsulfonic acid (CSA)
This protocol provides a general starting point. The specific solvent, temperature, and stoichiometry should be optimized for each unique racemic amine.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5 - 1.0 equivalents) in the same solvent.
-
Slowly add the CSA solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If crystallization does not occur, try inducing it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath for several hours.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric excess of the crystals can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise until the salt dissolves and the solution is basic.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the resolved amine.
-
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
Preventing emulsion formation during camphorsulfonate salt workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of camphorsulfonate salts.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1] During the workup of camphorsulfonate salts, this often appears as a cloudy, milky, or thick third layer between the organic and aqueous phases, making a clean separation difficult. This can lead to significant product loss and contamination.
Q2: What are the common causes of emulsion formation during camphorsulfonate salt workups?
Emulsion formation during the workup of camphorsulfonate salts, which is often used for the chiral resolution of amines, can be caused by several factors:
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to coalesce.[1]
-
Presence of Surfactant-like Molecules: The reaction mixture may contain compounds that act as emulsifying agents, stabilizing the emulsion.
-
Finely Divided Solids: The presence of small solid particles can accumulate at the interface between the two liquid phases and stabilize an emulsion.
-
High Concentration: At high concentrations, the diastereomeric salt itself may act as a surfactant, contributing to emulsion formation.
-
pH near Neutrality: In some systems, a pH close to neutral can lead to the formation of complex mixtures that promote emulsification.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient contact between the phases without excessive energy input.
-
"Salting Out": Before extraction, add solid sodium chloride or a saturated brine solution to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.
-
Filtration: If your reaction mixture contains solid particles, filter them out before performing the liquid-liquid extraction.
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. Sometimes, switching to a less polar or denser solvent can help.
Troubleshooting Guide for Emulsion Formation
If an emulsion has already formed, follow this step-by-step guide to resolve it. Start with the least invasive methods first.
Step 1: Physical Methods
These methods aim to break the emulsion without adding new chemical reagents.
-
Patience and Gentle Agitation:
-
Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Gently tap the sides of the funnel or swirl the contents slowly.
-
A gentle stir of the emulsion layer with a glass rod can also be effective.
-
-
Filtration:
-
Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can remove fine particulates that may be stabilizing the emulsion.
-
-
Centrifugation:
-
If available, centrifuging the mixture is a very effective way to break an emulsion.[1] The centrifugal force accelerates the separation of the phases.
-
Step 2: Chemical Methods
If physical methods are not successful, you can alter the chemical properties of the system.
-
Addition of Brine or Salt:
-
Add a small amount of saturated sodium chloride (brine) solution and gently swirl.
-
Alternatively, add solid sodium chloride or sodium sulfate (B86663) and shake gently. This increases the ionic strength of the aqueous layer and can disrupt the emulsion.[1]
-
-
Change in pH:
-
During the workup of a camphorsulfonate salt of an amine, the aqueous layer is typically made basic (e.g., with Na₂CO₃) to liberate the free amine.[2][3] If an emulsion forms, ensure the pH is sufficiently basic. A slight adjustment of the pH, either by adding more base or a small amount of dilute acid (if your product is stable), can break the emulsion. For breaking emulsions in acidic extractions of amines, adjusting the pH is a key strategy.[4]
-
-
Addition of a Different Solvent:
-
Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion. For example, adding a small amount of ethanol (B145695) or another alcohol can sometimes be effective.
-
Summary of Troubleshooting Techniques
| Method | Principle of Action | General Effectiveness | Notes |
| Patience & Gentle Agitation | Allows droplets to coalesce over time. | Low to Moderate | Always the first step to try; non-invasive. |
| Filtration (Celite®/Glass Wool) | Removes solid particles that stabilize the emulsion. | Moderate | Effective if suspended solids are the cause. |
| Centrifugation | Accelerates phase separation through applied force. | High | Very effective, but requires specific equipment.[1][5] |
| Addition of Brine/Salt | Increases the ionic strength of the aqueous phase. | High | A very common and effective method ("salting out").[1] |
| pH Adjustment | Alters the charge and solubility of components. | High | Particularly relevant for acid-base extractions. |
| Addition of a Different Solvent | Changes the polarity of the organic phase. | Moderate to High | Choose a solvent that is miscible with the organic phase. |
| Heating or Cooling | Changes viscosity and interfacial tension. | Moderate | Use with caution to avoid product degradation.[1] |
Experimental Protocols
Protocol 1: General Workup of a Diastereomeric Camphorsulfonate Salt of an Amine
This protocol describes the liberation of an amine from its camphorsulfonate salt, a common step where emulsions can occur.
-
Dissolution: Suspend the isolated diastereomeric camphorsulfonate salt in a mixture of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a saturated aqueous solution of sodium carbonate (Na₂CO₃).[2][3]
-
Stirring: Stir the mixture until the solid completely dissolves. This indicates that the salt has dissociated into the free amine (in the organic layer) and the sodium camphorsulfonate (in the aqueous layer).
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
Visual Guides
Troubleshooting Workflow for Emulsion Formation
The following diagram illustrates the logical steps to take when an emulsion is encountered during the workup.
Caption: A step-by-step decision tree for resolving emulsions.
Causes and Prevention of Emulsions
This diagram shows the relationship between common causes of emulsions and preventative actions.
References
Technical Support Center: Camphorsulfonic Acid (CSA) Catalyzed Transformations
Welcome to the technical support center for camphorsulfonic acid (CSA) catalyzed transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of CSA in organic synthesis.
Frequently Asked Questions (FAQs)
1. What are the primary advantages of using this compound (CSA) as a catalyst?
This compound is a strong, chiral organic acid that offers several benefits in organic synthesis. It is a solid, making it easy to handle and weigh, and it is soluble in a variety of organic solvents. Its strong acidity allows it to be an effective catalyst for a wide range of reactions, often under mild conditions. Being a chiral molecule, it can also be used as a resolving agent or as a chiral catalyst in asymmetric synthesis.
2. How should I store and handle CSA?
CSA is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place. It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3. In which solvents is CSA soluble?
CSA is soluble in water, methanol, dichloromethane, and benzene, but it is insoluble in ether.
4. Can CSA be recovered and reused?
While CSA is not as easily recoverable as solid-supported catalysts, it can sometimes be recovered from the reaction mixture by extraction or crystallization, depending on the specific reaction conditions and the properties of the products and byproducts.
Troubleshooting Guides for Common CSA-Catalyzed Transformations
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Intramolecular Cyclization of Cannabidiol (B1668261) (CBD)
Issue: Formation of multiple isomeric tetrahydrocannabinol (THC) products, leading to low yield of the desired isomer.
Background: The acid-catalyzed intramolecular cyclization of cannabidiol (CBD) can yield a mixture of isomers, including Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC, and Δ⁴⁽⁸⁾-iso-THC.[1][2][3] The ratio of these products is highly dependent on the reaction conditions.
Potential Side Reactions and Solutions:
| Side Product(s) | Favored Conditions | Troubleshooting Steps | Expected Outcome |
| Δ⁸-THC and other isomers | Prolonged reaction times, use of p-toluenesulfonic acid (pTSA) in CH₂Cl₂[1][4] | - Use this compound (CSA) as the catalyst. - Employ toluene (B28343) as the solvent. - Carefully monitor the reaction time to avoid isomerization to the thermodynamic product. | CSA in toluene has been shown to promote the cyclization of CBD to Δ⁹-THC with high selectivity.[1][4] |
Experimental Protocol: Selective Synthesis of Δ⁹-THC [1][4]
-
Dissolve cannabidiol (CBD) in toluene.
-
Add a catalytic amount of this compound (CSA).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or ¹H NMR) to determine the optimal reaction time for maximizing the yield of Δ⁹-THC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the product using column chromatography.
Reaction Pathway Diagram:
Caption: CSA-catalyzed cyclization of CBD.
Aldol Condensation
Issue: Low yield of the desired α,β-unsaturated carbonyl compound.
Background: Aldol condensations, whether base or acid-catalyzed, can be prone to side reactions that consume starting materials and reduce the yield of the desired product.[5][6]
Potential Side Reactions and Solutions:
| Side Reaction | Common Causes | Troubleshooting Steps |
| Self-condensation of the ketone | The enol/enolate of the ketone reacts with another molecule of the ketone instead of the aldehyde. | - Slowly add the ketone to a mixture of the aldehyde and the CSA catalyst. This keeps the concentration of the enolized ketone low relative to the aldehyde.[5] |
| Cannizzaro reaction of the aldehyde | Disproportionation of an aldehyde lacking α-hydrogens to an alcohol and a carboxylic acid. This is more common under strongly basic conditions but can be a concern with certain substrates. | - While primarily a base-catalyzed side reaction, ensure the reaction medium does not become basic during workup if unreacted aldehyde is present. |
| Polymerization of the aldehyde | Aldehydes can be susceptible to polymerization in the presence of acid.[6] | - Maintain a controlled reaction temperature, as excessive heat can promote polymerization. - Use the minimum effective concentration of CSA. |
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization [agris.fao.org]
- 3. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Camphorsulfonic acid stability under strong acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Camphorsulfonic Acid (CSA) under strong acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable organosulfur compound.[1] However, it is known to be incompatible with strong bases and strong oxidizing agents.[2][3] It is also hygroscopic and should be protected from moisture. While generally stable, CSA can degrade under specific stress conditions, particularly elevated temperatures in both acidic and basic aqueous solutions. A patent for recovering this compound notes that its acidified aqueous solution can degrade and produce sulfur dioxide gas during concentration, indicating susceptibility to degradation under acidic and thermal stress.
Q2: How does this compound behave under strongly acidic conditions?
A2: While CSA is itself a strong acid, under forcing conditions such as elevated temperatures in the presence of a strong mineral acid (e.g., refluxing in 1N HCl), it may undergo desulfonation. This process involves the cleavage of the carbon-sulfur bond. The rigid bicyclic structure of the camphor (B46023) moiety likely provides considerable stability, so significant degradation would be expected only under harsh conditions.
Q3: What is the stability of this compound under strongly basic conditions?
A3: this compound is expected to be unstable under strongly basic conditions (e.g., 1N NaOH), especially with heating. As a sulfonic acid, it will first be neutralized by the base to form a sulfonate salt. Under forcing conditions, this salt can undergo hydrolysis, leading to the cleavage of the sulfonic acid group from the camphor backbone.
Q4: What are the likely degradation products of this compound?
A4: Specific degradation products of this compound under forced conditions are not well-documented in publicly available literature. However, based on the fundamental chemistry of sulfonic acids, the following are plausible degradation pathways:
-
Acid-Catalyzed Desulfonation: Under strong acidic conditions and heat, the sulfonic acid group (-SO₃H) could be cleaved from the camphor molecule, potentially yielding camphor and sulfur trioxide (which would exist as sulfuric acid in an aqueous medium).
-
Base-Mediated Hydrolysis: In a strong basic solution at elevated temperatures, the sulfonate group could be displaced, leading to the formation of a hydroxylated camphor derivative and a sulfite (B76179) or sulfate (B86663) salt.
It is crucial for researchers to perform their own forced degradation studies to identify and characterize the specific degradation products for their experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of assay of CSA in acidic solution over time, especially at elevated temperatures. | Acid-catalyzed desulfonation. | Neutralize the solution to a pH closer to neutral if the experimental conditions permit. If acidic conditions are required, conduct the experiment at the lowest effective temperature and for the shortest duration possible. Use a stability-indicating analytical method to monitor the degradation. |
| Unexpected peaks appearing in chromatograms when working with CSA in basic solutions. | Base-catalyzed degradation of CSA. | Similar to acidic conditions, use the mildest basic conditions (lower pH and temperature) that are effective for the reaction. Ensure the analytical method can resolve the parent CSA peak from any new impurity peaks. |
| Precipitation observed when mixing CSA with certain basic compounds. | Formation of a less soluble camphorsulfonate salt. | This is the principle behind its use as a resolving agent. If this is not the intended outcome, consider using a different acid or adjusting the solvent system to improve the solubility of the resulting salt. |
| Inconsistent results in reactions catalyzed by CSA. | Hygroscopicity of CSA leading to variable water content. | Store CSA in a desiccator over a suitable drying agent. Before use, it may be necessary to dry the CSA under vacuum at a temperature that will not cause degradation. |
Quantitative Data Summary
There is a lack of publicly available quantitative data on the degradation kinetics of this compound under forced acidic and basic conditions. The following table is a qualitative summary based on general chemical principles and information from safety data sheets. Researchers should generate their own quantitative data through controlled stability studies.
| Condition | Parameter | Expected Stability | Potential Degradation Products (Hypothetical) |
| Strong Acid | 1N HCl at 80°C | Likely to degrade over time. | Camphor, Sulfuric Acid |
| Strong Base | 1N NaOH at 80°C | Expected to degrade. | Hydroxylated camphor derivatives, Sulfite/Sulfate salts |
| Oxidative | 3% H₂O₂ at room temp. | Generally stable, but the camphor ketone moiety could be susceptible to oxidation under harsh conditions. | Oxidized camphor derivatives |
| Thermal | 80°C (solid state) | Generally stable. | Decomposition at very high temperatures. |
| Photolytic | ICH Q1B conditions | Expected to be stable. | Photolysis products if chromophores are present that absorb in the UV-Vis range. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol is based on the ICH Q1A(R2) guidelines for forced degradation studies. The goal is to generate a degradation of approximately 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 80°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 80°C for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At the end of the study, dissolve a weighed amount of the solid in a suitable solvent and dilute for analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (based on the chromophore of the camphor moiety).
-
Injection Volume: 10 µL.
2. Method Development and Optimization:
-
Analyze the stressed samples from the forced degradation studies using the initial conditions.
-
Observe the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the gradient, mobile phase pH, and column chemistry to achieve adequate resolution (Rs > 1.5) between the parent CSA peak and all degradation product peaks.
-
A photodiode array (PDA) detector is recommended to check for peak purity of the CSA peak in the stressed samples.
3. Method Validation:
-
Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for CSA stability investigation.
References
Technical Support Center: Removal of Residual Camphorsulfonic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for removing residual camphorsulfonic acid (CSA) from final products.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual this compound critical?
Residual this compound is considered a process impurity that must be controlled to meet the stringent purity requirements of final pharmaceutical products and active pharmaceutical ingredients (APIs). CSA and its salts are common chiral resolving agents and catalysts in organic synthesis.[1][2][3] Failure to remove it can impact the safety, stability, and efficacy of the final drug substance. Furthermore, under certain conditions, particularly in the presence of alcohols like methanol (B129727) or ethanol, CSA salts have the potential to form alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs) and must be controlled to levels defined by the Threshold of Toxicological Concern (TTC).[4]
Q2: What are the primary methods for removing residual CSA from a final product?
The most common and effective methods for removing CSA are based on its physicochemical properties, particularly its strong acidity and high water solubility. The main techniques are:
-
Aqueous Extraction (Liquid-Liquid): This is the most widely used method, especially when the desired product is a basic compound (e.g., an amine). By adjusting the pH, the CSA can be selectively partitioned into an aqueous phase, leaving the purified product in the organic phase.
-
Recrystallization: A standard purification technique for crystalline solids. It is effective when there is a significant difference in solubility between the desired product and CSA in a chosen solvent system.[5][6]
-
Chromatography: Methods like flash column chromatography or preparative HPLC can be used for high-purity separations, although they are generally more resource-intensive and better suited for smaller scales or when other methods fail.[7]
-
Adsorption: Treatment with activated carbon can be used to remove CSA and other organic impurities from aqueous solutions, often as a polishing step.[8][9]
Q3: My product is an amine that was resolved using CSA. How do I perform an aqueous extraction to remove the CSA?
A basic aqueous wash is a highly effective method for removing CSA from a basic final product. The acid-base chemistry drives the separation.
Experimental Protocol: Basic Aqueous Extraction
-
Dissolution: Dissolve the crude product (the amine-CSA salt) in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Basification & Washing: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] A volume equal to the organic layer is a good starting point.
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). The base neutralizes the acidic CSA, forming its sodium salt, and deprotonates the amine salt, liberating the free amine.
-
Separation: Allow the layers to separate. The organic phase contains your purified amine product, while the aqueous phase contains the water-soluble sodium camsilate salt. Drain and collect the organic layer.
-
Repeat: To ensure complete removal, wash the organic layer one or two more times with the basic aqueous solution, followed by a final wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility | Rationale for Removal |
| Water | High | Key property exploited in aqueous extractions.[10] |
| Alcohols (Methanol, Ethanol) | High | Generally not ideal for recrystallization due to high solubility.[11] |
| Ethers (e.g., Diethyl Ether) | Insoluble | Can be used to wash or precipitate CSA during its synthesis.[1][5] |
| Acetates (Ethyl Acetate) | Slightly Soluble | Often used as the organic phase in extractions.[1][12] |
| Dichloromethane (DCM) | Soluble | A common organic solvent for extractions.[7] |
| Acetic Acid | Soluble (hot) | Can be used for recrystallizing CSA itself, but not for its removal.[5] |
Table 2: Comparison of Primary CSA Removal Methods
| Method | Principle | Typical Use Case | Advantages | Disadvantages |
| Aqueous Extraction | pH-driven partitioning between immiscible aqueous and organic phases. | Removing CSA from water-insoluble basic products (e.g., amines).[7] | Fast, scalable, cost-effective, high efficiency. | Can lead to emulsions; not suitable for water-soluble products. |
| Recrystallization | Differential solubility in a solvent at varying temperatures.[6] | Purifying solid products where CSA is a minor impurity; for water-soluble products. | Can achieve very high purity; removes other impurities simultaneously. | Yield loss is possible; requires careful solvent selection; can be time-consuming. |
| Chromatography | Differential adsorption onto a stationary phase. | When high purity is essential and other methods fail; for complex mixtures. | High resolution and purity; applicable to a wide range of compounds. | Low throughput, high solvent consumption, expensive, not easily scalable. |
Visual Guides and Workflows
Diagram 1: Standard Workflow for CSA Removal by Extraction
Caption: A step-by-step workflow for removing CSA from a basic product.
Troubleshooting Guide
Q4: I'm seeing a thick emulsion at the solvent interface during extraction. What should I do?
Emulsions are common and can often be resolved by:
-
Adding Brine: Add a small amount of saturated NaCl solution. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Patience: Allowing the mixture to stand undisturbed for an extended period (15-60 minutes) may lead to separation.
Q5: My product is precipitating out of the organic layer during the basic wash. How can I prevent this?
This indicates that your free-base product has low solubility in the chosen organic solvent.
-
Use More Solvent: Increase the volume of the organic solvent to keep the product dissolved.
-
Change Solvents: Switch to an organic solvent in which your free-base product is more soluble.
-
Perform the Extraction at a Higher Temperature: Gently warming the separatory funnel in a warm water bath may increase solubility (use caution with volatile solvents).
Q6: I performed an extraction, but my analytical results (HPLC, NMR) still show residual CSA. What are my next steps?
If a single extraction is insufficient, consider the following:
-
Repeat the Wash: Perform 2-3 additional washes with the basic aqueous solution.
-
Increase Basicity: Use a stronger base, like 1M NaOH, if your product is stable under those conditions. This will more effectively deprotonate the CSA.
-
Follow with Recrystallization: Use the extracted material as the starting point for a recrystallization procedure. This combination of techniques is a powerful way to achieve high purity.
Diagram 2: Troubleshooting Logic for Incomplete CSA Removal
Caption: A decision-making guide for addressing incomplete CSA removal.
Q7: How can I quantify the level of residual CSA in my final product?
Quantitative analysis requires validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique. Anion-exchange or mixed-mode chromatography can be effective for separating the highly polar CSA from the API.[13][14] Specific HPLC methods have been developed to detect not only CSA but also its chiral isomers.[2][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is specifically used for the sensitive detection of potential genotoxic impurities like methyl or ethyl camphorsulfonate, with detection limits in the parts-per-million (ppm) range.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. CN108362793B - Method for detecting isomers of this compound or salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Method for recovering this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. US4049703A - Process for the production of purified this compound salts - Google Patents [patents.google.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. CAS 3144-16-9: this compound | CymitQuimica [cymitquimica.com]
- 12. CN102093263A - Recycling method of levorotation this compound serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 13. ijpsr.com [ijpsr.com]
- 14. helixchrom.com [helixchrom.com]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Chiral Resolution with Camphorsulfonic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete resolution of enantiomers using camphorsulfonic acid (CSA).
Troubleshooting Guides
This section addresses specific issues encountered during the diastereomeric salt crystallization process.
Issue 1: Mixture Has "Oiled Out" or No Crystals Have Formed
Question: I've combined my racemic compound with this compound in a solvent, but the mixture has either formed an oily layer or remains a clear solution. What should I do?
Answer: The formation of an oil or the failure of crystals to form are common challenges related to solvent choice and supersaturation.[1] A systematic approach to troubleshoot this problem is outlined below.
-
Verify Salt Formation: First, confirm that a salt has actually formed. You can do this by taking a small sample of the oil or solution, removing the solvent under reduced pressure, and analyzing the residue by NMR spectroscopy to check for chemical shifts indicative of salt formation.[1]
-
Optimize the Solvent System: The choice of solvent is critical, as an ideal solvent will exhibit a significant difference in solubility for the two diastereomeric salts.[1][2]
-
Solvent Screening: On a small scale, test a range of solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and dichloromethane (B109758).[1][3]
-
Solvent/Anti-Solvent System: If a single solvent is ineffective, dissolve the components in a "good" solvent where the salt is soluble. Then, slowly add an "anti-solvent" (in which the salt is poorly soluble) dropwise until the solution becomes turbid.[1]
-
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try the following techniques:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous experiment, add it to the supersaturated solution to act as a seed for crystallization.[1][3]
-
Concentration: Carefully evaporate a portion of the solvent to increase the concentration and induce precipitation.[1]
-
-
Control Temperature: A controlled, slow cooling profile often yields crystals of higher purity than rapid cooling.[3] Allowing the solution to stand at room temperature for 24-48 hours can be more effective than placing it directly in an ice bath, which can sometimes promote oiling out.[1][2]
Caption: Troubleshooting workflow for crystallization failure.
Issue 2: The Yield of the Desired Enantiomer is Low
Question: I have successfully isolated diastereomeric salt crystals, but the yield of my resolved enantiomer is significantly below the theoretical maximum of 50%. How can this be improved?
Answer: Low yield can result from several factors, including the inherent solubility of the target diastereomeric salt and a non-optimal ratio of the resolving agent.[1]
-
Optimize Resolving Agent Ratio: A 1:1 molar ratio of the racemate to the resolving agent is a common starting point, but not always optimal.[1] In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt, though this may require more careful optimization of the crystallization conditions.[1][4]
-
Rework the Mother Liquor: The solution left after filtering the crystals (the mother liquor) contains the more soluble diastereomer along with some of the desired, less soluble one.[1] You can recover the enantiomer from this liquor by evaporating the solvent, liberating the free base (or acid) through an acid-base extraction, and then attempting a resolution with the opposite enantiomer of the resolving agent if it is available.[1]
Issue 3: The Enantiomeric Excess (ee) of the Product is Low
Question: After isolating the diastereomeric salt, liberating my target enantiomer, and analyzing it by chiral HPLC, the enantiomeric excess (ee) is poor. What went wrong?
Answer: Low enantiomeric excess indicates that the crystallization did not effectively discriminate between the two diastereomers.[1] The most direct way to improve enantiomeric purity is through recrystallization.
-
Recrystallization: Dissolve the isolated diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow the solution to cool slowly.[1][2] This process enriches the less soluble, desired diastereomer. It may be necessary to perform multiple recrystallizations to achieve the desired purity.[1][5] You should monitor the optical rotation or ee at each step.
-
Re-evaluate Solvent Choice: The solvent can significantly influence the selectivity of the crystallization.[1] A different solvent might provide a greater difference in solubility between the two diastereomeric salts, leading to a better initial separation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution with this compound? A1: Chiral resolution with an agent like (+)-camphorsulfonic acid involves reacting it with a racemic mixture of a chiral base (e.g., an amine).[6][7] This reaction creates a pair of diastereomeric salts ((R)-base•(+)-acid and (S)-base•(+)-acid).[6] Unlike the original enantiomers, these diastereomers have different physical properties, such as melting point and, most importantly, solubility.[2][3][6] This difference in solubility allows one diastereomer to be selectively crystallized and separated by filtration.[6]
Q2: How critical are the molar ratio and solvent in the resolution process? A2: Both factors are crucial for a successful resolution.[3]
-
Molar Ratio: The stoichiometry between the racemate and the resolving agent affects both yield and enantiomeric purity.[3] While a 1:1 ratio is a common starting point, ratios should be explored to find the optimal conditions for your specific system.[1][3] For instance, in the resolution of (±)-trans-2,3-diphenylpiperazine, using 2 equivalents of (1S)-(+)-10-camphorsulfonic acid significantly improved the enantiopurity.[8]
-
Solvent: The solvent system dictates the solubility of the diastereomeric salts. An ideal solvent maximizes the solubility difference between the two salts, allowing the less soluble one to crystallize in high purity.[2][3] A solvent screening is highly recommended.[1][3]
Q3: Can I recover the this compound after the resolution is complete? A3: Yes, the resolving agent can often be recovered and reused, which is important for the cost-effectiveness of the process.[1][6] After liberating the desired enantiomer (e.g., a base) by adding a base, the this compound will be in the aqueous layer as its salt. This aqueous layer can be acidified with a strong acid (e.g., HCl), and the this compound can then be recovered by extraction with a suitable organic solvent.[1][9]
Q4: What is the maximum theoretical yield for this type of resolution? A4: For a classical resolution by diastereomeric salt formation, the theoretical maximum yield for a single enantiomer is 50%, because the starting racemic mixture is composed of 50% of each enantiomer.[1] However, overall yields can be much higher if the unwanted enantiomer from the mother liquor is isolated, racemized, and recycled back into the process.[1][4]
Data Presentation: Quantitative Examples
The efficiency of resolution is highly dependent on experimental conditions. The following table summarizes results from the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid (CSA), illustrating the impact of stoichiometry and solvent choice.[8]
| Entry | Molar Ratio (Racemate:CSA) | Solvent | Product Fraction | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 : 1.5 | THF | Filtrate | - | 58% (S,S) |
| 2 | 1 : 2 | THF | Precipitate | 20 | 80% (R,R) |
| 3 | 1 : 1.5 | CH₂Cl₂ | Precipitate | - | 90% (R,R) |
| 4 | 1 : 1.5 | CH₂Cl₂ | Filtrate | - | 60% (S,S) |
| 5 | 1 : 2 | CH₂Cl₂ | Precipitate | 45 | 98% (R,R) |
| 6 | 1 : 2 | CH₂Cl₂ | Filtrate | 62 | 73% (S,S) |
Data summarized from a study by Periasamy et al.[8]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general method for the resolution of a racemic amine.
-
Dissolution: In a flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) determined from a solvent screen. Gentle heating may be applied if necessary.[1][8]
-
Add Resolving Agent: In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5-2.0 eq., to be optimized) in the same solvent.[1][8]
-
Salt Formation: Slowly add the this compound solution to the stirred solution of the racemic amine.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. Let the flask stand undisturbed for 24-48 hours to promote complete crystallization.[1][8] If no crystals form, refer to the troubleshooting guide above.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[1][10]
-
Analysis: Dry the crystals and determine the enantiomeric excess of the amine after liberating it (see Protocol 2) using an appropriate method like chiral HPLC.[1][11]
Caption: General experimental workflow for chiral resolution.
Protocol 2: Liberation of the Resolved Amine from the Diastereomeric Salt
-
Suspension: Suspend the collected diastereomeric salt crystals in a mixture of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[8][10]
-
Basification: Add a base (e.g., 1M NaOH or saturated Na₂CO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic and all solids have dissolved.[8][10] This breaks the salt, liberating the free amine into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.[8]
-
Isolation: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃).[8]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[1]
Protocol 3: Recovery of this compound
-
Isolate Aqueous Layer: Retain the aqueous layer from Protocol 2, Step 3.[1]
-
Acidification: Cool the aqueous solution in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) to an acidic pH.[1]
-
Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the this compound.[9]
Caption: Logical relationship in diastereomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Method for recovering this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing Enantioselectivity in CSA-Catalyzed Michael Additions
Welcome to the technical support center for enantioselective Michael additions catalyzed by Camphorsulfonic Acid (CSA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during CSA-catalyzed Michael additions in a question-and-answer format.
Q1: My enantioselectivity is low. What are the first parameters I should investigate?
A1: Low enantioselectivity is a common challenge. The first parameters to investigate are typically the solvent and the reaction temperature. The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. It is recommended to screen a range of solvents with varying properties. Additionally, lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
Q2: I am observing poor yield, although the starting materials are being consumed. What could be the issue?
A2: Poor yield with consumption of starting materials can indicate the formation of side products or a reversible reaction. Consider the following:
-
Side Reactions: The catalyst or reaction conditions might be promoting undesired reaction pathways. Analyze the crude reaction mixture to identify any major byproducts.
-
Retro-Michael Addition: The Michael addition can be reversible. If the retro-reaction is significant, you may observe a mixture of starting materials and product at equilibrium. Lowering the temperature or using a solvent that favors the product can help.
-
Product Degradation: The product itself might be unstable under the reaction conditions. Consider reducing the reaction time or using milder work-up procedures.
Q3: How does the catalyst loading affect the enantioselectivity and yield?
A3: Catalyst loading is a critical parameter. While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity and can sometimes even be detrimental. It is crucial to perform a catalyst loading optimization study. Start with a loading of 5-10 mol% and systematically decrease it. In some cases, lower catalyst loadings can lead to improved enantioselectivity.
Q4: I am experiencing inconsistent results between batches. What are the potential causes?
A4: Inconsistent results are often due to variations in experimental conditions or the quality of reagents. Key factors to control include:
-
Water Content: Traces of water can significantly impact the catalytic activity and enantioselectivity of Brønsted acid catalysts. Ensure you are using dry solvents and reagents, and conduct the reaction under an inert atmosphere.
-
Purity of Reagents: The purity of the starting materials, catalyst, and solvent is crucial. Impurities can act as catalyst poisons or participate in side reactions.
-
Reaction Setup: Ensure consistent stirring speed and temperature control for all reactions.
Q5: Can additives be used to improve the enantioselectivity?
A5: Yes, additives can have a profound effect on the outcome of the reaction. For Brønsted acid catalysis, co-catalysts or additives that can modulate the acidity or participate in hydrogen bonding can be beneficial. For instance, the addition of a co-catalyst might help in the formation of a more organized transition state, leading to higher enantioselectivity. It is advisable to screen a small library of additives if other optimization strategies fail.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on chiral Brønsted acid-catalyzed Michael additions, illustrating the impact of various parameters on yield and enantioselectivity. Note: The data presented here is for illustrative purposes to show general trends and may not be from reactions catalyzed specifically by CSA.
Table 1: Effect of Solvent on a Chiral Brønsted Acid-Catalyzed Michael Addition
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 85 | 75 |
| 2 | CH2Cl2 | 25 | 92 | 88 |
| 3 | THF | 25 | 78 | 65 |
| 4 | Hexane | 25 | 65 | 82 |
| 5 | MTBE | 25 | 90 | 91 |
Table 2: Effect of Temperature on a Chiral Brønsted Acid-Catalyzed Michael Addition
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH2Cl2 | 25 | 92 | 88 |
| 2 | CH2Cl2 | 0 | 88 | 95 |
| 3 | CH2Cl2 | -20 | 85 | 97 |
| 4 | CH2Cl2 | -40 | 75 | >99 |
Table 3: Effect of Catalyst Loading on a Chiral Brønsted Acid-Catalyzed Michael Addition
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 0 | 90 | 94 |
| 2 | 5 | 0 | 88 | 95 |
| 3 | 2 | 0 | 85 | 95 |
| 4 | 1 | 0 | 80 | 92 |
Experimental Protocols
This section provides a detailed, representative methodology for a CSA-catalyzed enantioselective Michael addition. This protocol is a composite based on general procedures for chiral Brønsted acid catalysis and should be adapted and optimized for specific substrates.
General Procedure for the Enantioselective Michael Addition of an Indole (B1671886) to an Enone Catalyzed by (1S)-(+)-10-Camphorsulfonic Acid
Materials:
-
Indole (1.0 equiv)
-
α,β-Unsaturated ketone (enone) (1.2 equiv)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (10 mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1S)-(+)-10-camphorsulfonic acid (0.10 mmol).
-
Add the indole (1.0 mmol) to the flask.
-
Add anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add the α,β-unsaturated ketone (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing CSA-catalyzed Michael additions.
Caption: General experimental workflow for a CSA-catalyzed Michael addition.
Caption: Logical troubleshooting flow for improving enantioselectivity.
Caption: Simplified signaling pathway of chiral CSA catalysis in a Michael addition.
Issues with camphorsulfonic acid as a mobile phase additive in HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using camphorsulfonic acid (CSA) as a mobile phase additive in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSA) and why is it used in HPLC?
A1: this compound is a strong organic acid.[1] In HPLC, it is primarily used as a mobile phase additive for a few key purposes:
-
Chiral Separations: CSA is a chiral molecule itself, existing as two enantiomers, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid. It can be added to the mobile phase to act as a chiral selector, aiding in the separation of racemic mixtures of basic drugs.[2]
-
Ion-Pairing Agent: Due to its sulfonic acid group, CSA can act as an ion-pairing agent. It forms neutral ion pairs with oppositely charged analytes, which can then be retained and separated on a reversed-phase column.
-
Improving Peak Shape: For basic compounds that might exhibit poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase, the acidic nature of CSA can help to suppress these interactions and improve peak symmetry.
Q2: What are the common peak shape problems observed when using CSA?
A2: The most common peak shape issue is peak tailing , especially for basic analytes. This can occur due to secondary interactions between the analyte and the stationary phase. Another potential issue is peak fronting , which could be a sign of column overload. Adjusting the concentration of CSA, the mobile phase pH, or the injection volume can help to mitigate these problems.
Q3: Can CSA damage my HPLC column?
A3: Like any strong acid, prolonged exposure of a silica-based column to a low pH mobile phase containing CSA can lead to degradation. The acidic conditions can hydrolyze the bonded phase of the column, particularly at elevated temperatures.[3] For silica-based columns, it is generally recommended to operate within a pH range of 2 to 8 to ensure longevity.[4] It is crucial to flush the column with a neutral, buffer-free solvent (like methanol/water) after use and before long-term storage.[3]
Q4: Is CSA soluble in common HPLC solvents?
A4: this compound is soluble in water and a variety of organic solvents.[5] However, its solubility in mixtures of organic solvents (like acetonitrile/water or methanol/water) can be variable and depends on the specific ratio and temperature. It is always recommended to prepare the mobile phase by dissolving CSA in the aqueous portion first before adding the organic solvent to prevent precipitation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Insufficient ion-pairing, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | 1. Optimize CSA Concentration: Increase the concentration of CSA in the mobile phase incrementally (e.g., from 5 mM to 20 mM) to enhance ion-pairing and mask residual silanol (B1196071) groups. 2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can further suppress the ionization of silanol groups on the column, reducing secondary interactions. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare samples in a solvent that is weaker than or the same as the mobile phase. |
Experimental Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Retention Time Variability
| Symptom | Potential Cause | Troubleshooting Steps |
| Drifting Retention Times | Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. | 1. Ensure Proper Equilibration: Equilibrate the column with the CSA-containing mobile phase for an extended period (at least 30-60 minutes) before the first injection. 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily to avoid changes in composition due to evaporation of the organic solvent. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
| Sudden Shifts in Retention Time | Air bubbles in the pump, leak in the system, or change in mobile phase pH. | 1. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles. 2. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 3. Verify Mobile Phase pH: Measure the pH of the mobile phase to ensure it is consistent with the method parameters. |
Logical Relationship for Consistent Retention Times:
Caption: Factors influencing reproducible retention times.
Issue 3: High Backpressure
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual Increase in Backpressure | Column contamination from sample matrix or mobile phase precipitation. | 1. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection. 2. Check Mobile Phase for Precipitation: Visually inspect the mobile phase for any signs of precipitation. If observed, prepare a fresh mobile phase, ensuring the CSA is fully dissolved in the aqueous portion before adding the organic solvent. 3. Wash the Column: Flush the column with a series of solvents of increasing strength to remove contaminants. |
| Sudden Increase in Backpressure | Blockage in the system (e.g., clogged frit or tubing). | 1. Isolate the Source: Disconnect the column and check the system pressure. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., injector, tubing). 2. Backflush the Column: If the column is the source of the high pressure, try backflushing it according to the manufacturer's instructions. 3. Replace the Frit: If backflushing does not resolve the issue, the inlet frit of the column may need to be replaced. |
Experimental Protocols
Protocol 1: Chiral Separation of a Basic Drug
This protocol provides a general framework for the chiral separation of a basic drug using this compound as a mobile phase additive.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Methanol with (1S)-(+)-10-camphorsulfonic acid (adjust ratios and CSA concentration as needed for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic drug in the mobile phase.
Methodology:
-
Prepare the mobile phase by dissolving the desired amount of (1S)-(+)-10-camphorsulfonic acid in the polar organic solvent portion (isopropanol/methanol) before adding the non-polar solvent (hexane).
-
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and monitor the separation of the enantiomers.
-
Optimize the separation by adjusting the ratio of the organic solvents and the concentration of the this compound.
Protocol 2: Analysis of this compound Isomers
This protocol is adapted from a method for detecting the isomers of this compound.[6]
-
Column: Ion-exchange type chiral column (e.g., based on a quinidine (B1679956) derivative)
-
Mobile Phase: Methanol containing 100 mmol/L formic acid and 50 mmol/L diethylamine (B46881)
-
Flow Rate: 0.2 mL/min
-
Temperature: 20 °C
-
Detection: UV at 285 nm[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in methanol.
Methodology:
-
Prepare the mobile phase by adding the specified amounts of formic acid and diethylamine to methanol.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
The two enantiomers of this compound should be resolved. The separation can be optimized by small adjustments to the flow rate and column temperature.[6]
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always consult their instrument and column manuals for specific operating instructions and safety precautions. Experimental conditions may need to be optimized for specific applications.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. HPLC Columns that Last Years | pH Rules for Column Longevity [axionlabs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN108362793B - Method for detecting isomers of this compound or salts thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Camphorsulfonic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of camphorsulfonic acid esters during their synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound esters, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound ester unexpectedly low?
Answer:
Low yields in the synthesis of this compound esters can stem from several factors, primarily related to reaction equilibrium, steric hindrance, and degradation of starting materials or products.
-
Incomplete Reaction: The Fischer-Speier esterification, a common method for this synthesis, is a reversible reaction.[1][2][3][4] To drive the equilibrium towards the product, consider the following:
-
Steric Hindrance: The bulky camphor (B46023) group can sterically hinder the approach of the alcohol, especially if the alcohol is secondary or tertiary. This can slow down the reaction rate.
-
Prolonged Reaction Time or Increased Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature. However, be aware that higher temperatures can also promote degradation.
-
Alternative Acylating Agent: Consider converting this compound to a more reactive intermediate, such as camphorsulfonyl chloride, before reacting it with the alcohol.
-
-
Degradation of Starting Material: this compound can degrade at elevated temperatures, potentially leading to the formation of sulfur dioxide.[6] Ensure the reaction temperature is appropriately controlled.
Question 2: My final product is impure. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a significant challenge. The most critical impurities are genotoxic alkyl camphorsulfonates, but other byproducts can also arise.
-
Formation of Alkyl Camphorsulfonates: These are potential genotoxic impurities (PGIs) that can form from the reaction of this compound with the alcohol used in the synthesis.[7] Their presence is strictly regulated in pharmaceutical applications.
-
Cause: This side reaction is favored by the presence of both the sulfonic acid and the alcohol, which are the starting materials for the esterification.
-
Minimization:
-
Stoichiometry Control: Use the alcohol in a controlled excess.
-
Temperature and Time: Optimize the reaction temperature and time to favor the desired esterification over the formation of these byproducts. Lower temperatures and shorter reaction times are generally preferred if they provide a reasonable yield of the desired product.
-
pH Control: After the reaction, neutralization of the acidic catalyst can prevent further formation of byproducts during workup and purification.
-
-
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, unreacted this compound and alcohol are common impurities.
-
Minimization and Removal: Drive the reaction to completion using the methods described in Question 1. Unreacted acid can be removed by washing the organic phase with a mild base, such as sodium bicarbonate solution, during workup.[5] Excess alcohol can often be removed by distillation or under high vacuum.
-
-
Hydrolysis of the Ester: The ester product can hydrolyze back to the sulfonic acid and alcohol if exposed to water, especially under acidic or basic conditions during workup.[8]
-
Minimization: Use anhydrous conditions during the reaction and workup. Neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acidic or basic solutions.
-
Question 3: I am observing the formation of a genotoxic impurity, alkyl camphorsulfonate. How can I confirm its presence and remove it?
Answer:
The detection and removal of alkyl camphorsulfonates are critical for applications in drug development.
-
Detection:
-
Analytical Techniques: Highly sensitive methods like Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify these impurities at parts-per-million (ppm) levels.[7] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can also be employed.[9]
-
-
Removal:
-
Purification:
-
Crystallization: If your desired ester is a solid, recrystallization from an appropriate solvent can be an effective method to remove impurities.
-
Chromatography: Column chromatography is a common method for purifying esters and separating them from byproducts.[10]
-
Distillation: If the desired ester is volatile and thermally stable, distillation under reduced pressure can separate it from less volatile impurities.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the synthesis of this compound esters?
A1: Strong Brønsted acids are typically used as catalysts. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). This compound itself can also act as a catalyst for some reactions.[11]
Q2: What are the optimal temperature and reaction time for the synthesis?
A2: The optimal conditions are highly dependent on the specific alcohol being used. Generally, reactions are conducted at elevated temperatures (60-110 °C) for several hours (1-10 hours).[1] It is crucial to monitor the reaction progress by techniques like TLC or HPLC to determine the point of maximum conversion and avoid prolonged heating that could lead to degradation.
Q3: How does the choice of solvent affect the reaction?
A3: The reaction can often be carried out using the excess alcohol as the solvent.[1] Alternatively, a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, can be used in conjunction with a Dean-Stark apparatus to facilitate water removal and drive the reaction to completion.[1]
Q4: What are the degradation pathways for this compound esters?
A4: The primary degradation pathways include:
-
Hydrolysis: This can occur under both acidic and basic conditions, breaking the ester bond to reform this compound and the corresponding alcohol.[8][12][13] The mechanism can be either stepwise or concerted.[12][13]
-
Thermal Degradation: At high temperatures, sulfonate esters can decompose. For related polysulfonic acids, this can involve the evolution of sulfur dioxide (SO₂).[14]
-
Nucleophilic Attack: The sulfur atom of the sulfonate ester is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the S-O bond.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. This compound and other acid catalysts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are often performed at high temperatures, so precautions against thermal hazards should be taken. Alcohols can be flammable, so heating should be done using a heating mantle or oil bath, not an open flame.[5] All procedures should be carried out in a well-ventilated fume hood.
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 80 °C | 110 °C | 110 °C | Higher temperatures may increase the rate of byproduct formation. |
| Reaction Time | 4 hours | 4 hours | 10 hours | Longer reaction times can lead to increased degradation. |
| Catalyst Conc. | 1 mol% | 1 mol% | 5 mol% | Higher catalyst concentration can accelerate side reactions. |
| Water Removal | No | Yes (Dean-Stark) | Yes (Dean-Stark) | Water removal shifts equilibrium, potentially reducing reaction time needed. |
| Expected Purity | Moderate | High | Moderate-Low | Condition B is optimized to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of Methyl (1S)-(+)-10-Camphorsulfonate
This protocol describes a general method for the synthesis of a simple this compound ester using Fischer-Speier esterification, with measures to minimize degradation.
Materials:
-
(1S)-(+)-10-Camphorsulfonic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Molecular sieves (4Å)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Add a magnetic stir bar.
-
Reagents: To the flask, add (1S)-(+)-10-camphorsulfonic acid (1 equivalent), methanol (5 equivalents), and toluene (as the azeotroping solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure methyl (1S)-(+)-10-camphorsulfonate.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound esters.
Caption: Degradation pathways during this compound ester synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epublications.marquette.edu [epublications.marquette.edu]
Validation & Comparative
A Comparative Guide to Amine Resolution: Camphorsulfonic Acid vs. Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. Among the classical and industrially viable methods, diastereomeric salt formation stands out for its scalability and cost-effectiveness. This guide provides an objective comparison of two commonly employed chiral resolving agents for amines: camphorsulfonic acid and tartaric acid, supported by experimental data and detailed protocols.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation hinges on the reaction of a racemic amine with a single enantiomer of a chiral acid. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent.[1] This difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution.[1] The enantiomerically enriched amine is then recovered by treating the isolated salt with a base.
Comparative Overview of Resolving Agents
While both this compound and tartaric acid are effective resolving agents for amines, their performance is highly dependent on the specific amine substrate and the crystallization conditions.
| Feature | This compound | Tartaric Acid |
| Structure | Bicyclic sulfonic acid | Linear dicarboxylic acid |
| Acidity (pKa) | ~1.2[2] | pKa1 ~2.89, pKa2 ~4.40[3] |
| Availability | Derived from natural camphor[2] | Abundant natural product (from grapes)[4][5] |
| Key Attributes | The rigid structure can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[6] | A versatile and widely used resolving agent with extensive literature. Its derivatives offer tunable properties.[7] |
Physicochemical Properties
| Property | This compound | Tartaric Acid |
| Molar Mass | 232.29 g/mol [2] | 150.09 g/mol [4] |
| Melting Point | ~195 °C (decomposes)[2] | ~170 °C[4] |
| Solubility in Water | Soluble[2] | 147 g/100 mL (25 °C)[4] |
| Solubility in Organic Solvents | Soluble in a wide variety of organic substances.[2] Insoluble in ether, slightly soluble in glacial acetic acid and ethyl acetate.[8] | 33 g/100 mL in alcohol (25 °C).[4] |
| Stability | Stable, but can be hygroscopic.[8] | Chemically very stable in air and not hygroscopic.[4] |
| Commercial Cost | Generally higher than tartaric acid.[9][10] | Lower cost due to high abundance. |
Performance in Amine Resolution: Experimental Data
Direct comparative studies detailing the resolution of the same amine with both this compound and tartaric acid under identical conditions are not abundant in the literature. However, the efficacy of each resolving agent is well-documented for various amines.
| Racemic Amine | Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | - | 98% (for R,R-enantiomer) | [11] |
| DL-Phenylglycine | (1S)-(+)-10-Camphorsulfonic acid | 45.7% | 98.8% | [6] |
| 3-Amino-diazepin-2-one derivative | (1S)-(+)-10-Camphorsulfonic acid | 83% | >99.8% | [12] |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | 45% (extract), 42% (raffinate) | 83% (extract), 82% (raffinate) | [13] |
| Amphetamine | d-Tartaric acid | 90% | - | [14] |
| 1-Phenylethylamine | (+)-Tartaric acid | 97.1% (of theoretical) | 84% (R-enantiomer) | [15] |
Experimental Protocols
The following are generalized protocols for the resolution of a racemic amine using this compound and tartaric acid. The optimal conditions, including the choice of solvent, stoichiometry, and crystallization temperature, will vary depending on the specific amine.
Resolution with this compound
This protocol is based on the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid.[11]
-
Salt Formation: In a suitable flask, dissolve the racemic amine (1 equivalent) and (1S)-(+)-10-camphorsulfonic acid (2 equivalents) in a solvent such as dichloromethane.
-
Crystallization: Stir the mixture at room temperature. The less soluble diastereomeric salt will precipitate over time.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of a base (e.g., Na₂CO₃). Stir until the solid dissolves.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., K₂CO₃), and evaporate the solvent to yield the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.
Resolution with Tartaric Acid
This protocol is a general procedure based on the resolution of (R,S)-1-phenylethylamine with (2R,3R)-tartaric acid.[16]
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent, such as methanol, in an Erlenmeyer flask. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary. Slowly add the warm tartaric acid solution to the amine solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a strong base, such as a 50% aqueous NaOH solution, until the solution is basic (pH > 10).
-
Extraction and Isolation: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine.
Visualization of Workflows and Decision Making
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision-making flowchart for selecting a resolving agent.
Conclusion
Both this compound and tartaric acid are powerful and effective resolving agents for the chiral resolution of amines. Tartaric acid stands out as a versatile, cost-effective, and extensively documented option, making it a primary choice for many applications.[4] Its derivatives, such as dibenzoyltartaric acid, offer further opportunities for optimizing resolutions.
This compound, with its rigid, bicyclic structure, can provide excellent diastereoselectivity, leading to high enantiomeric excess, particularly when resolving bulky or structurally complex amines.[6] The choice between these two resolving agents will ultimately depend on the specific amine to be resolved, the desired level of enantiomeric purity, and the resources available for process optimization. An empirical approach, involving the screening of both resolving agents under various conditions, is often the most effective strategy for developing an efficient chiral resolution process.
References
- 1. scribd.com [scribd.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Tartaric Acid – Industria Chimica Valenzana [icv-spa.com]
- 5. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 6. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 8. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 9. (1S)-(+)-10-カンファースルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3144-16-9 Cas No. | (+)-Camphorsulfonic acid | Apollo [store.apolloscientific.co.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US3028430A - Process for the production of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 15. Solved RESULTS: g of racemic (+/-)-1-phenylethylamine used | Chegg.com [chegg.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Efficacy of (1S)-(+)-CSA vs. (1R)-(-)-CSA in Chiral Resolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical step. Among the various techniques available, classical resolution through the formation of diastereomeric salts remains a widely employed and scalable method. Camphorsulfonic acid (CSA), a chiral resolving agent, is a cornerstone of this methodology. It is commercially available as both the (1S)-(+)-camphorsulfonic acid [(+)-CSA] and the (1R)-(-)-camphorsulfonic acid [(-)-CSA] enantiomers. This guide provides a comprehensive comparison of the efficacy of these two resolving agents, supported by experimental data and detailed protocols.
While a definitive, universal declaration of superiority of one CSA enantiomer over the other is not feasible—as the efficacy is highly substrate-dependent—this guide aims to provide researchers with the necessary information to make informed decisions for their specific applications. The choice between (+)-CSA and (-)-CSA is often determined empirically, and the data presented herein serves as a valuable starting point for methodological development.
Data Presentation: Chiral Resolution with CSA Enantiomers
The following table summarizes quantitative data from various studies on the chiral resolution of racemic compounds using either (1S)-(+)-CSA or (1R)-(-)-CSA. This data is intended to provide a comparative overview of their performance across different substrates and experimental conditions.
| Racemic Compound | Resolving Agent | Solvent(s) | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Resolved Enantiomer | Reference |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane (B109758) | 25 | 25 | 98 | (R,R)-(+) | [1] |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Tetrahydrofuran | RT | 20 | 80 | (R,R)-(+) | [1] |
| Diethanolamine (B148213) derivative | (-)-CSA | Acetone | RT | 70 | >99 | (R,R)-(-) | [2] |
| Diethanolamine derivative (from filtrate) | (+)-CSA | - | - | 70 | >98 | (S,S)-(+) | [2] |
| 3-Amino-diazepin-2-one derivative | (1S)-(+)-10-CSA | Isopropyl acetate/Acetonitrile | ≤20 | ~83 | >99.5 | (S) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of chiral resolution experiments. Below are protocols for key experiments cited in the literature.
Protocol 1: Resolution of Racemic 2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[1]
1. Salt Formation:
-
A solution of (±)-2,3-diphenylpiperazine (10 mmol) in dichloromethane (100 mL) is prepared.
-
To this solution, (1S)-(+)-10-camphorsulfonic acid (20 mmol) is added.
-
The mixture is stirred at 25°C for 24 hours.
2. Isolation of Diastereomeric Salt:
-
The resulting precipitate (the less soluble diastereomeric salt) is collected by filtration.
3. Liberation of the Enantiomerically Enriched Amine:
-
The collected precipitate is suspended in a mixture of dichloromethane (10 mL) and 2M aqueous sodium carbonate (Na2CO3) (5 mL).
-
The mixture is stirred until the precipitate completely dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 5 mL).
-
The combined organic extracts are washed with brine (10 mL), dried over anhydrous potassium carbonate (K2CO3), and the solvent is evaporated under reduced pressure to yield (R,R)-(+)-2,3-diphenylpiperazine.
4. Analysis:
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Resolution of a Racemic Diethanolamine Derivative with (-)-Camphor-10-sulfonic Acid[2]
1. Salt Formation:
-
The racemic diethanolamine derivative and (-)-camphor-10-sulfonic acid are dissolved in boiling acetone.
-
The mixture is stirred at room temperature for 16 hours.
2. Isolation of Diastereomeric Salt:
-
The reaction mixture is allowed to stand, and the precipitated diastereomeric complex is collected by filtration.
3. Liberation of the Enantiomerically Enriched Amine:
-
The precipitate is subjected to a base extraction to yield the (R,R)-(-) enantiomer.
-
The filtrate from the initial filtration is also subjected to a base extraction to yield the (S,S)-(+) enantiomer.
4. Enhancement of Enantiomeric Excess:
-
The filtrate containing the (S,S)-(+) enantiomer (with an initial ee of 79%) is treated with (+)-camphor-10-sulfonic acid to further enhance the enantiomeric excess to >98%.
5. Analysis:
-
The enantiomeric excess of the resolved diethanolamines is measured by chiral HPLC.
Mandatory Visualization
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the chiral resolution of a racemic amine using a CSA enantiomer.
Conclusion
The selection of the appropriate enantiomer of this compound, whether (1S)-(+)-CSA or (1R)-(-)-CSA, is a critical parameter in the successful chiral resolution of a racemic compound. As evidenced by the presented data, a direct comparison establishing the universal superiority of one over the other is absent in the current scientific literature. The optimal choice is intrinsically linked to the specific stereochemical interactions between the resolving agent and the target molecule, which influence the formation and crystallization of the resulting diastereomeric salts.
Researchers and drug development professionals are encouraged to perform screening experiments with both enantiomers of CSA under various solvent and temperature conditions to identify the most effective protocol for their specific substrate. The experimental procedures and data provided in this guide serve as a foundational resource to facilitate this empirical optimization process, ultimately enabling the efficient and effective separation of enantiomers for a wide range of applications.
References
A Comparative Guide to the Validation of Analytical Methods for Camphorsulfonic Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials like camphorsulfonic acid is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering various methodologies to achieve accurate and reliable purity assessments. This guide provides a comparative overview of different analytical methods for determining the purity of this compound, supported by available experimental data.
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method for this compound purity depends on the specific requirements of the analysis, such as whether the goal is to quantify the main component, separate stereoisomers, or achieve a rapid analysis. Below is a comparison of different chromatographic techniques for which validation data is available.
| Parameter | Ion Chromatography | Ion-Exchange HPLC (for Isomers) | Mixed-Mode HPLC |
| Principle | Separation based on ionic interactions with a resin, followed by conductivity detection. | Separation of isomers based on their differential interactions with a chiral stationary phase. | Utilizes a combination of retention mechanisms (e.g., anion-exchange and HILIC) on a single column. |
| Linearity | Correlation Coefficient > 0.999[1] | Correlation Coefficient (r) > 0.99[2] | Data not available |
| Accuracy (% Recovery) | 97% - 102%[1] | 92% - 105%[2] | Data not available |
| Precision (%RSD) | < 2.0%[1] | < 2.0% for system precision[2] | Data not available |
| Robustness | Data not available | Method is durable under changes in flow rate and column temperature.[2] | Data not available |
| System Suitability | Data not available | Theoretical plates > 2000, Separation degree > 1.5[2] | Data not available |
| Detector | Suppressed Conductivity[1] | UV (210-400 nm)[2] | ELSD[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the compared analytical methods.
Ion Chromatography Method
This method is suitable for the quantification of camphorsulfonate as a counter-ion in pharmaceutical ingredients.[1]
-
Chromatographic System: Standard ion chromatography system.
-
Column: Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm particle size.[1]
-
Diluent: Milli-Q Water.[1]
-
Detector: Suppressed conductivity detector.[1]
-
Sample Preparation: The sample solution is prepared by dissolving the substance in Milli-Q Water.[1]
Ion-Exchange HPLC Method for Isomer Detection
This HPLC method is designed for the qualitative and quantitative detection of isomers of this compound.[2]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Ion-exchange type column, 250 mm x 4.0 mm, 3 µm particle size.[2]
-
Mobile Phase: An organic phase containing an acid (formic acid or acetic acid) and diethylamine.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 20 °C.[2]
-
Detection Wavelength: 210-400 nm.[2]
-
Sample Preparation: The test and reference solutions are prepared by dissolving the samples in methanol.[2]
Mixed-Mode HPLC Method
This method utilizes a mixed-mode column for the analysis of Camphor-10-sulfonic acid.[3]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Amaze TH, 150 mm x 4.6 mm, 5 µm particle size, 100A.[3]
-
Separation Mode: Anion-exchange.[3]
-
Mobile Phase: 40% Acetonitrile with 20 mM Ammonium Acetate, pH 4.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detector: Evaporative Light Scattering Detector (ELSD).[3]
-
Injection Volume: 3 µL.[3]
-
Sample Concentration: 1 mg/mL.[3]
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
References
A Comparative Guide to Chiral Sulfonic Acids in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral sulfonic acids are an emerging and powerful class of Brønsted acid organocatalysts, offering a metal-free approach to a variety of asymmetric transformations. Their strong acidity and tunable chiral environments make them attractive alternatives to more established catalyst systems. This guide provides a comparative overview of different classes of chiral sulfonic acids, focusing on their performance in key organic reactions, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Sulfonic Acids
The efficacy of a chiral sulfonic acid catalyst is highly dependent on its structural backbone, which dictates the steric and electronic environment of the acidic proton. This, in turn, influences the enantioselectivity and reaction rate. Below is a comparison of three distinct classes of chiral sulfonic acids in representative asymmetric reactions.
| Catalyst Class | Representative Catalyst | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |
| Axially Chiral Sulfonic Acids | (R)-8-Benzoimidazolylnaphthalene-1-sulfonic acid derivative (Catalyst 1) | Pictet-Spengler Reaction | Tryptamine (B22526) | α-Angelica lactone | 95 | 52 |
| Camphor-Derived Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid (CSA) derived auxiliary | Diels-Alder Reaction | Cyclopentadiene (B3395910) | Acryloyl-based dienophile | 74 | >95 (diastereomeric excess) |
| Binaphthyl-Derived Sulfonic Acids | (R)-1,1'-Binaphthyl-2,2'-disulfonic acid (BINSA) | Friedel-Crafts Alkylation | N-Benzylpyrrole | N-Boc-aldimine | 92 | 93 |
General Mechanism of Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, including sulfonic acids, operate by protonating a substrate to form a reactive intermediate, such as an iminium ion. The chiral backbone of the acid then directs the approach of the nucleophile, leading to the stereoselective formation of the product. The catalyst is regenerated upon deprotonation.
Caption: General mechanism of chiral sulfonic acid catalysis.
Experimental Protocols
Detailed methodologies for the key reactions cited in the comparison table are provided below.
Axially Chiral Sulfonic Acid-Catalyzed Pictet-Spengler Reaction
This protocol is adapted from the work of a study on axially chiral sulfonic acids.[1][2]
Reaction Setup: A solution of tryptamine (0.1 mmol) and α-angelica lactone (0.12 mmol) in dichloromethane (B109758) (DCM, 0.5 mL) is prepared in a reaction vial. The chiral sulfonic acid catalyst (10 mol%) is then added.
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
Work-up and Analysis: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the tetracyclic product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Camphor-Derived Auxiliary in Asymmetric Diels-Alder Reaction
This procedure is based on the use of a chiral auxiliary derived from (+)-10-camphorsulfonic acid.
Reaction Setup: To a solution of the acryloyl-camphorsultam (the dienophile, 1.0 mmol) in DCM (10 mL) at -78 °C, a Lewis acid (e.g., TiCl4, 1.1 mmol) is added dropwise. After stirring for 30 minutes, cyclopentadiene (the diene, 3.0 mmol) is added.
Reaction Conditions: The reaction is stirred at -78 °C for 3 hours.
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the Diels-Alder adduct. The diastereomeric excess is determined by 1H NMR spectroscopy.
(R)-BINSA-Catalyzed Asymmetric Friedel-Crafts Alkylation
This protocol describes the enantioselective addition of an N-alkylpyrrole to an aldimine.
Reaction Setup: In a reaction tube, (R)-BINSA (0.01 mmol) and a tertiary amine (e.g., diisopropylethylamine, 0.01 mmol) are dissolved in an appropriate solvent such as toluene (B28343) (0.2 mL). The mixture is stirred at room temperature for 30 minutes. The N-Boc-aldimine (0.1 mmol) is then added, followed by N-benzylpyrrole (0.2 mmol).
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 0 °C) for a designated time (e.g., 48 hours).
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and optimization of a chiral sulfonic acid-catalyzed asymmetric reaction.
Caption: A typical experimental workflow for asymmetric catalysis.
This comparative guide highlights the versatility and potential of chiral sulfonic acids in organocatalysis. The choice of catalyst depends heavily on the specific reaction and substrates involved, and further screening and optimization are often necessary to achieve high performance. The provided data and protocols serve as a valuable starting point for researchers exploring the application of these promising catalysts in their synthetic endeavors.
References
A Comparative Guide to Quantifying Enantiomeric Purity of Camphorsulfonic Acid: NMR with Chiral Solvating Agents vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds like Camphorsulfonic Acid (CSA) is of paramount importance. CSA is widely used as a resolving agent in the synthesis of chiral drugs, and its own enantiomeric purity can directly impact the stereochemical outcome of these processes. This guide provides an objective comparison of two common analytical techniques for quantifying the enantiomeric purity of CSA: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
This comparison will delve into the principles of each method, provide detailed experimental protocols, and present a quantitative data summary to aid in the selection of the most appropriate technique for a given analytical challenge.
Principles of Enantiomeric Purity Determination
Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and quantification challenging. The two methods discussed here employ distinct strategies to overcome this hurdle.
-
NMR with Chiral Solvating Agents: This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte (CSA) and a chiral solvating agent. These diastereomeric complexes are energetically different and thus exhibit distinct NMR spectra. The chemical shift non-equivalence of specific protons in the two diastereomers allows for the integration of their respective signals, providing a quantitative measure of the enantiomeric ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed within the HPLC column. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times for the two enantiomers. The area under each chromatographic peak is proportional to the concentration of the corresponding enantiomer, enabling the calculation of enantiomeric purity.
Experimental Protocols
NMR Spectroscopy with a Chiral Solvating Agent
A known chiral solvating agent for determining the enantiomeric purity of CSA is (1R,2R)-1,2-diphenylethane-1,2-diamine.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent, (1R,2R)-1,2-diphenylethane-1,2-diamine, to the NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Optimize acquisition parameters to ensure good signal-to-noise ratio and resolution. This may include increasing the number of scans.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons of CSA that exhibit chemical shift non-equivalence in the presence of the chiral solvating agent. For CSA, the protons of the two methyl groups and the methylene (B1212753) bridge are likely candidates.
-
Carefully integrate the areas of the resolved signals for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Several chiral HPLC methods have been developed for the separation of CSA enantiomers. One common approach utilizes a chiral stationary phase based on a quinidine (B1679956) derivative.
Protocol:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A column with a quinidine derivative bonded to silica (B1680970) gel (e.g., CHIRALPAK ZWIX(-)).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol), an acid (e.g., formic acid), and a base (e.g., diethylamine). A typical mobile phase composition is methanol:formic acid:diethylamine (1000:3.8:5.2 v/v/v).
-
Flow Rate: Typically around 0.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 20°C.
-
Detection: UV detection at a wavelength where CSA absorbs, typically around 285 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the CSA sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards if absolute quantification is required.
-
-
Analysis:
-
Inject a fixed volume of the sample solution (e.g., 10 µL) onto the HPLC system.
-
Record the chromatogram. The two enantiomers of CSA will elute at different retention times.
-
-
Data Analysis:
-
Identify and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric purity by determining the percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
-
Quantitative Data Comparison
The choice between NMR with a chiral solvating agent and chiral HPLC often depends on the specific requirements of the analysis, such as the need for high accuracy, sample throughput, or the availability of instrumentation. The following table summarizes key performance metrics for both techniques based on available data for CSA analysis.
| Parameter | NMR with Chiral Solvating Agent | Chiral HPLC |
| Principle | Formation of transient diastereomers with distinct NMR signals | Differential interaction with a chiral stationary phase |
| Chiral Auxiliary | Chiral Solvating Agent (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine) | Chiral Stationary Phase (e.g., Quinidine derivative) |
| Accuracy (Recovery) | Method dependent, generally good. Quantitative data for CSA is not readily available. | 92% - 105%[1] |
| Precision (% RSD) | Typically good, but specific data for CSA is not readily available. | < 2.0%[1] |
| Limit of Quantitation (LOQ) | Generally higher than HPLC. | ~1.5 µg/mL[1] |
| Resolution | Depends on the chemical shift difference (Δδ) induced by the CSA. | Resolution factor > 1.5[1] |
| Analysis Time per Sample | 5-15 minutes | 15-30 minutes |
| Sample Throughput | Higher | Lower |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample) | High |
| Method Development | Can be iterative to find an effective CSA and optimal conditions. | Requires screening of chiral columns and mobile phases. |
| Instrumentation | NMR Spectrometer | HPLC with UV detector and a chiral column |
Visualization of Workflows and Method Comparison
To further illustrate the experimental processes and the relationship between the two methods, the following diagrams are provided.
Caption: Workflow for enantiomeric purity determination of CSA by NMR.
References
A Researcher's Guide to Cross-Referencing CSA Spectroscopic Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Chemical Shift Anisotropy Data
In the fields of structural biology, materials science, and drug development, the precise characterization of molecular structure and dynamics is paramount. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for these investigations, and a key parameter derived from ssNMR is the Chemical Shift Anisotropy (CSA). The CSA tensor provides detailed information about the local electronic environment of a nucleus and is highly sensitive to molecular conformation and intermolecular interactions.
Accurate determination and validation of experimental CSA data are critical for robust structural and dynamic models. Cross-referencing newly acquired experimental CSA values with established literature values for well-characterized compounds serves as an essential validation step. This guide provides a framework for this cross-referencing process, including comparative data for representative compounds and detailed experimental protocols.
Comparative Analysis of Experimental and Literature CSA Values
A direct comparison of experimentally determined CSA tensor values with those reported in the literature is a crucial step in data validation. Discrepancies can highlight differences in experimental conditions, sample preparation, or even polymorphic forms of the compound under study. Below are tables comparing experimental and literature CSA values for the ¹³C nucleus in glycine (B1666218) and the ¹⁵N nucleus in L-alanine within a polypeptide chain.
Table 1: Comparison of ¹³C CSA Tensors for Glycine
| Parameter | Experimental Value (ppm) | Literature Value (ppm) |
| δ₁₁ | 225.0 | 224.0 |
| δ₂₂ | 180.0 | 178.0 |
| δ₃₃ | 128.0 | 129.0 |
| δᵢₛₒ | 177.7 | 177.0 |
Experimental data sourced from a study on ubiquitin, focusing on a glycine residue. Literature values represent typical findings for crystalline glycine.
Table 2: Comparison of ¹⁵N CSA Tensors for L-Alanine Residue in a β-sheet Conformation
| Parameter | Experimental Value (ppm) | Literature Value (ppm) |
| σ₁₁ | 64.0 | 65.0 |
| σ₂₂ | 80.0 | 78.0 |
| σ₃₃ | 225.0 | 226.0 |
| σᵢₛₒ | 123.0 | 123.0 |
Experimental data for an ¹⁵N-labeled L-alanine residue within a polypeptide adopting a β-sheet conformation.[1] Literature values are based on established data for alanine (B10760859) in similar secondary structures.
Experimental Protocols for CSA Determination
The accurate measurement of CSA tensors is highly dependent on the experimental setup and methodology. Below are detailed protocols for determining ¹³C and ¹⁵N CSA tensors using solid-state NMR.
Protocol for ¹³C CSA Measurement in a Solid Sample
-
Sample Preparation:
-
The sample, such as isotopically labeled glycine, is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Ensure the sample is finely powdered and packed uniformly to facilitate stable magic-angle spinning.
-
-
Spectrometer Setup and Calibration:
-
Experiments are typically performed on a solid-state NMR spectrometer operating at a high magnetic field.
-
The ¹³C chemical shift is externally referenced using a standard compound like adamantane, with its upfield methylene (B1212753) peak set to 29.5 ppm relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
Data Acquisition using Cross-Polarization Magic-Angle Spinning (CP/MAS):
-
A standard CP/MAS pulse sequence is employed to enhance the ¹³C signal and achieve high-resolution spectra in the solid state.
-
Key Parameters:
-
Magic-Angle Spinning (MAS) Rate: A slow to moderate spinning speed is often used to generate a series of spinning sidebands from which the CSA tensor can be extracted.
-
Contact Time: The duration of polarization transfer from ¹H to ¹³C is optimized to maximize signal intensity.
-
¹H Decoupling: High-power ¹H decoupling is applied during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and narrow the spectral lines.
-
Recycle Delay: The time between scans is set to be longer than the ¹H T₁ relaxation time to allow for full magnetization recovery.
-
-
-
Data Analysis:
-
The principal values of the CSA tensor (δ₁₁, δ₂₂, δ₃₃) are determined by analyzing the intensities of the spinning sidebands in the MAS spectrum.
-
Specialized software is used to simulate the powder pattern and extract the tensor components that best fit the experimental data.
-
Alternatively, 2D experiments like PASS (Phase Adjusted Spinning Sidebands) can be used to separate the isotropic and anisotropic shifts into different dimensions, simplifying the analysis.
-
Protocol for ¹⁵N CSA Measurement in a Polypeptide
-
Sample Preparation:
-
The polypeptide sample, selectively ¹⁵N-labeled at specific residues (e.g., L-alanine), is lyophilized and packed into an ssNMR rotor.
-
Hydration of the sample may be controlled to mimic a more native-like environment.
-
-
Spectrometer Setup and Calibration:
-
A high-field solid-state NMR spectrometer is required.
-
The ¹⁵N chemical shift can be referenced externally using a standard such as solid ¹⁵NH₄Cl, which has a known chemical shift relative to liquid ammonia (B1221849) (0 ppm).[2]
-
-
Data Acquisition:
-
Static Experiments: For samples with sufficient signal-to-noise, a static (non-spinning) experiment can be performed. The resulting powder pattern directly reflects the CSA.
-
CP-MAS Experiments: Similar to ¹³C measurements, a CP/MAS experiment is used to enhance sensitivity.
-
Slow MAS: To determine the CSA tensor, a slow MAS rate is used to generate a manageable number of spinning sidebands.
-
-
Advanced Techniques: For more complex systems, 2D and 3D correlation experiments can be employed to resolve overlapping resonances and measure CSA for individual sites.
-
-
Data Analysis:
-
The analysis of the static powder pattern or the spinning sideband manifold from a slow MAS experiment yields the principal components of the ¹⁵N CSA tensor (σ₁₁, σ₂₂, σ₃₃).
-
The isotropic chemical shift (σᵢₛₒ) is the average of the three principal components.
-
Comparison of the tensor values and orientation with theoretical calculations (e.g., DFT) can provide further validation and deeper structural insights.
-
Visualizing the Workflow
To aid in understanding the process of cross-referencing CSA data and the experimental workflow, the following diagrams are provided.
References
Performance of Camphorsulfonic Acid in Different Reaction Scales: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Camphorsulfonic acid (CSA) is a strong, organic acid widely employed as a catalyst and resolving agent in organic synthesis.[1] Its versatility, commercial availability, and efficacy in promoting a variety of chemical transformations make it a valuable tool in the development of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of CSA's performance at different reaction scales, from laboratory benchtop to pilot and industrial production. We will explore key performance indicators, compare CSA to common alternatives, and provide detailed experimental protocols and logical workflows to aid in catalyst selection and process scale-up.
Performance Across Different Scales: A Comparative Overview
Scaling up a chemical reaction from the laboratory to an industrial setting presents numerous challenges, including mass and heat transfer limitations, changes in reaction kinetics, and the need for process optimization to ensure safety, efficiency, and cost-effectiveness.[2][3] While specific data for the scale-up of every CSA-catalyzed reaction is not always publicly available, we can extrapolate expected performance trends based on established chemical engineering principles and published laboratory-scale results.
Table 1: Illustrative Performance of this compound in an Esterification Reaction at Different Scales
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Reactant A (mol) | 0.5 | 50 | 5000 |
| Reactant B (mol) | 0.6 | 60 | 6000 |
| Catalyst Loading (mol% of A) | 1.0 | 0.8 | 0.5 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Yield (%) | 95 | 92 | 90 |
| Purity (%) | >99 | 98 | 97 |
Note: The data in this table is illustrative and intended to demonstrate potential trends during scale-up. Actual performance will vary depending on the specific reaction, reactants, and equipment used.
As illustrated in the table, when scaling up a reaction, the catalyst loading is often decreased to improve the process economics. However, this may lead to slightly longer reaction times and potentially lower yields and purity due to factors like less efficient mixing and heat transfer at larger volumes.[4]
Comparison with Alternative Acid Catalysts
This compound is often compared with other strong acid catalysts like p-toluenesulfonic acid (pTSA) and sulfuric acid. The choice of catalyst depends on several factors including the specific reaction, solvent system, and downstream processing considerations.
Table 2: Comparison of this compound with Alternative Catalysts
| Property | This compound (CSA) | p-Toluenesulfonic Acid (pTSA) | Sulfuric Acid (H₂SO₄) |
| Acidity (pKa) | ~1.2[5] | ~ -2.8 | ~ -3.0 |
| Physical Form | Crystalline solid[1] | Crystalline solid[6] | Oily liquid |
| Solubility | Soluble in water and many organic solvents[1][7] | Soluble in water and polar organic solvents[8] | Miscible with water |
| Key Advantages | Chiral catalyst option, good solubility in organic media, less corrosive than mineral acids.[5] | Strong acid, relatively inexpensive, easy to handle solid.[6] | Very strong acid, low cost. |
| Key Disadvantages | More expensive than pTSA and H₂SO₄. | Can be corrosive, may require removal after reaction. | Highly corrosive, can cause charring and side reactions, difficult to remove. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for common reactions catalyzed by this compound.
Protocol 1: Laboratory-Scale Esterification using this compound
Objective: To synthesize an ester from a carboxylic acid and an alcohol using CSA as a catalyst.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
(±)-Camphor-10-sulfonic acid (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, alcohol, and toluene.
-
Add (±)-camphorsulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Gram-Scale Pictet-Spengler Reaction using this compound
Objective: To synthesize a tetrahydro-β-carboline derivative from tryptamine (B22526) and an aldehyde using CSA as a catalyst. The Pictet-Spengler reaction is a key method for constructing this important heterocyclic scaffold.[9][10]
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
(±)-Camphor-10-sulfonic acid (0.1 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tryptamine and the aldehyde in dichloromethane in a round-bottom flask.
-
Add (±)-camphorsulfonic acid to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Logical Relationships
Reaction Workflow: CSA-Catalyzed Esterification
The following diagram illustrates a typical workflow for an esterification reaction catalyzed by this compound.
Caption: Workflow for a CSA-catalyzed esterification.
Catalyst Selection Logic
The choice of an appropriate acid catalyst is a critical decision in process development. The following diagram outlines a logical flow for selecting between CSA and its common alternatives.
Caption: Decision tree for acid catalyst selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 3144-16-9: this compound | CymitQuimica [cymitquimica.com]
- 6. preprints.org [preprints.org]
- 7. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
Cost-Benefit Analysis of Camphorsulfonic Acid as a Resolving Agent: A Comparative Guide for Researchers
In the realm of pharmaceutical and fine chemical synthesis, the separation of enantiomers is a critical step to ensure the desired therapeutic efficacy and safety of chiral molecules. Camphorsulfonic acid (CSA), a chiral sulfonic acid, has long been employed as a resolving agent for racemic mixtures, particularly for amines. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to other widely used resolving agents, namely tartaric acid and mandelic acid. This objective comparison, supported by experimental data, detailed protocols, and cost analysis, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate resolving agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of chiral resolution using agents like this compound relies on the formation of diastereomeric salts. The racemic mixture, containing two enantiomers, is reacted with a single enantiomer of the chiral resolving agent. This reaction results in the formation of two diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physical properties, most notably, different solubilities in a given solvent. This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, and can be isolated by filtration. Subsequently, the desired enantiomer is liberated from the salt, and the resolving agent can often be recovered and reused.
Figure 1: General workflow of chiral resolution by diastereomeric salt formation.
Cost Comparison of Resolving Agents
The economic viability of a resolving agent is a critical factor in its selection, especially for large-scale industrial applications. The following table provides an approximate cost comparison of (1S)-(+)-10-camphorsulfonic acid, L-(+)-tartaric acid, and D-(-)-mandelic acid. Prices are subject to variation based on supplier, purity, and market demand.
| Resolving Agent | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Price (USD/kg) |
| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | $33 - $95[1][2] |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | $3 - $5[3][4] |
| D-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 | $2 - $5[5][6] |
Performance Comparison: Experimental Data
The efficiency of a resolving agent is determined by the yield and the enantiomeric excess (ee) of the desired enantiomer. Below is a compilation of experimental data from various sources for the resolution of racemic amines using this compound and its alternatives. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature, and the success of a resolution is highly dependent on the specific substrate and experimental conditions.
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane (B109758) | 25% | 98% ((R,R)-enantiomer)[7][8] |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90% | >85%[7] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% (in a single crystallization)[7] |
| (-)-Camphor-10-sulphonic acid | Racemic diethanolamine | Acetone | 70% | >99%[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of a chiral resolution process.
Protocol 1: Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid
This general protocol can be adapted for the resolution of various racemic amines.
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., dichloromethane, ethyl acetate, acetonitrile)[10]
-
Base (e.g., NaOH or Na₂CO₃ solution) for liberation of the free amine
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent. In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5 to 1.0 equivalent) in the same solvent. Slowly add the this compound solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[10]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected salt in water and add a basic solution until the pH is alkaline. This will liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its optical rotation.
Figure 2: Step-by-step workflow for a typical chiral resolution experiment using this compound.
Protocol 2: Recovery and Reuse of this compound
The ability to efficiently recover and reuse the resolving agent is paramount to the cost-effectiveness of the process, especially with a more expensive agent like this compound.[11]
Materials:
-
Aqueous layer from the amine liberation step (containing the camphorsulfonate salt)
-
Strong acid (e.g., sulfuric acid or hydrochloric acid)[11]
-
Organic solvent for extraction (e.g., toluene)
-
Activated carbon (optional, for decolorization)
Procedure:
-
Acidification: Take the aqueous layer remaining after the extraction of the resolved amine. Acidify this solution with a strong acid to a low pH (e.g., pH < 1). This will convert the camphorsulfonate salt back to this compound.
-
Extraction: Extract the this compound from the acidified aqueous solution using an organic solvent in which it is soluble, such as toluene.[11]
-
Purification (Optional): The organic extract can be treated with activated carbon to remove colored impurities.
-
Concentration: Remove the organic solvent under reduced pressure to obtain the recovered this compound, which can then be dried and reused in subsequent resolution cycles.
-
Yield Assessment: The recovery yield can be determined by weighing the recovered this compound. Industrial processes can achieve high recovery rates, often exceeding 90%.[11][12]
Cost-Benefit Analysis
The choice of a resolving agent is a multifaceted decision that extends beyond the initial purchase price.
This compound:
-
Benefits:
-
High Efficiency: Often provides high enantiomeric excess, sometimes exceeding 98-99%, in a single crystallization step.[7][8][9]
-
Broad Applicability: As a strong acid, it can form crystalline salts with a wide range of basic compounds, including weakly basic amines.
-
Good Crystallinity: The rigid structure of the camphor (B46023) backbone can lead to well-defined and stable crystalline diastereomeric salts, facilitating separation.
-
-
Costs:
Tartaric Acid:
-
Benefits:
-
Costs:
-
Variable Efficiency: The enantiomeric excess achieved can be moderate and may require multiple recrystallizations to reach high purity.
-
Limited Scope: Its effectiveness can be highly dependent on the specific substrate.
-
Mandelic Acid:
-
Benefits:
-
Costs:
-
Substrate Dependent: Its effectiveness can vary depending on the racemic compound.
-
Figure 3: A logical workflow for selecting a suitable chiral resolving agent.
Conclusion
This compound is a highly effective and versatile resolving agent, particularly for racemic amines, often yielding high enantiomeric purities. Its primary drawback is its higher initial cost compared to alternatives like tartaric acid and mandelic acid. However, its high efficiency can lead to a more streamlined process with fewer recrystallization steps. For industrial-scale applications, the higher upfront cost of this compound can be offset by implementing efficient recovery and recycling protocols, making it a cost-effective option in the long run. The ultimate choice of a resolving agent will depend on a careful evaluation of the specific racemic compound, the desired level of enantiomeric purity, the scale of the resolution, and a thorough cost-benefit analysis that includes the potential for resolving agent recovery.
References
- 1. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 2. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 | FC19650 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. L(+)-Tartaric acid price,buy L(+)-Tartaric acid - chemicalbook [m.chemicalbook.com]
- 5. Mandelic Acid at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 11. US4049703A - Process for the production of purified this compound salts - Google Patents [patents.google.com]
- 12. Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
Camphorsulfonic Acid: A Comparative Guide for Catalysis in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Camphorsulfonic acid (CSA), a chiral organosulfur compound, has emerged as a highly efficient and versatile Brønsted acid catalyst in a multitude of organic transformations.[1][2][3] Its properties as an inexpensive, commercially available, stable, and non-toxic solid make it an attractive alternative to traditional mineral acids and other organic acids.[2][3][4] This guide provides an objective comparison of CSA's performance against other common catalysts in specific, high-impact organic reactions, supported by experimental data and detailed protocols.
Core Advantages of this compound
Compared to other acid catalysts, CSA offers several distinct advantages:
-
Mild Reaction Conditions: It often promotes reactions under milder conditions than strong mineral acids like H₂SO₄, minimizing side reactions and decomposition of sensitive substrates.[5][6]
-
Solubility: Unlike mineral acids, CSA exhibits excellent solubility in a wide range of organic solvents, ensuring homogenous catalysis.[1][6]
-
Ease of Handling: As a solid, it is easier and safer to handle, weigh, and store compared to corrosive liquid acids.[5][7]
-
Inherent Chirality: Available as both (1S)-(+)- and (1R)-(-)-enantiomers, CSA is a powerful tool for asymmetric synthesis, including resolutions, and enantioselective reactions where catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are ineffective.[1][8][9][10]
-
Water Compatibility: In certain reactions, CSA has shown efficacy even in the presence of water, a significant advantage over moisture-sensitive Lewis acids.[5][11]
Performance Comparison in Key Organic Transformations
Protection of Carbonyls: Acetal and Ketal Formation
The protection of aldehydes and ketones is a fundamental operation in multi-step synthesis. Acid catalysts are essential for the formation of acetals and ketals. CSA proves to be a highly effective catalyst for this transformation.[12][13][14]
Comparative Data: Ketalization of Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Solvent |
| This compound (CSA) | 5 | 1.5 h | 95 | Dichloromethane |
| p-Toluenesulfonic Acid (p-TSA) | 5 | 2 h | 92 | Dichloromethane |
| Sulfuric Acid (H₂SO₄) | 10 | 3 h | 85 | Dichloromethane |
| Zinc Chloride (ZnCl₂) | 10 | 4 h | 80 | Dichloromethane |
Note: Data is compiled and generalized from typical laboratory results described in the literature.[5][12][15]
Discussion: CSA demonstrates superior performance, affording a high yield in a shorter reaction time with lower catalyst loading compared to other common acids. While p-TSA is also effective, CSA is slightly more efficient.[15] Mineral acids like H₂SO₄ are stronger but can lead to undesired side reactions, and Lewis acids like ZnCl₂ are often slower and require anhydrous conditions.[5]
Multicomponent Reactions: Synthesis of Heterocycles
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. CSA has been extensively used to catalyze MCRs for the synthesis of biologically relevant heterocycles like quinolines and indoles.[3][16][17]
Comparative Data: Three-Component Synthesis of Fused Quinolines
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Solvent |
| This compound (CSA) | 15 | 20 h | 98 | Phenylchloride |
| p-Toluenesulfonic Acid (p-TSA) | 15 | 20 h | 86 | Phenylchloride |
| Formic Acid | Stoichiometric | 72 h | 69 | Methanol |
| No Catalyst | - | 72 h | No Reaction | Phenylchloride |
Data adapted from a study on Ugi four-component reactions followed by cyclization.[18][19]
Discussion: In the synthesis of complex heterocycles, sulfonic acids are markedly better catalysts than carboxylic acids.[18][19] Between the two, CSA provided a significantly higher yield (98%) compared to p-TSA (86%) under identical conditions, highlighting its superior catalytic activity in this context.[18][19] The bulky nature of CSA's counter-ion may play a role in stabilizing key intermediates.
Experimental Protocols and Visualized Workflows
General Experimental Protocol for CSA-Catalyzed Ketalization
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (1.0 mmol) and the diol (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).
-
Catalyst Addition: Add (±)-camphor-10-sulfonic acid (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ketal.[14]
Caption: A typical experimental workflow for organic synthesis using CSA as a catalyst.
Logic of Catalyst Selection
Choosing the right acid catalyst is critical for the success of a reaction. The decision often involves balancing reactivity with substrate stability.
Caption: Logical relationships guiding the choice between CSA and other acid catalysts.
Conclusion
This compound stands out as a robust and versatile organocatalyst that frequently outperforms traditional mineral and Lewis acids in terms of efficiency, mildness, and ease of use. Its superior solubility in organic media and its solid nature make it a practical choice for a wide range of transformations, from simple protection chemistry to complex multicomponent reactions.[2][6] Furthermore, its inherent chirality provides an invaluable advantage for asymmetric synthesis, a domain where most other common Brønsted acids cannot operate. For researchers and drug development professionals seeking reliable, efficient, and green catalytic solutions, CSA represents a premier option in the modern synthetic toolkit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinno.com [nbinno.com]
- 7. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 8. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A versatile method for the protection of carbonyl compounds by this compound | EurekAlert! [eurekalert.org]
- 13. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Methods Using Camphorsulfonic Acid: A Comparative Guide
Camphorsulfonic acid (CSA) is a versatile, commercially available, and stable organocatalyst employed in a wide array of organic transformations.[1][2][3] Its efficacy as a Brønsted acid, coupled with its chiral nature, makes it a valuable tool in modern organic synthesis, from multi-component reactions to enantioselective processes.[1][4] This guide provides an objective comparison of published methods that utilize CSA, focusing on the reproducibility of these procedures through detailed experimental protocols and quantitative data.
Comparative Performance of this compound in Organic Synthesis
The following table summarizes the performance of this compound in various published synthetic methodologies. The data highlights the reaction conditions and yields, offering a quantitative basis for evaluating the reproducibility and efficiency of CSA as a catalyst in comparison to other acid catalysts.
| Reaction Type | Substrates | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ugi Four-Component Reaction | 2'-aminoacetophenone, benzaldehyde (B42025), 3-phenylpropiolic acid, cyclohexylisocyanide | CSA (200) | PhCl | 140 | 20 h | 98 | [5][6] |
| Ugi Four-Component Reaction | 2'-aminoacetophenone, benzaldehyde, 3-phenylpropiolic acid, cyclohexylisocyanide | pTSA (200) | PhCl | 140 | 20 h | 86 | [5][6] |
| Mannich Reaction | Aromatic ketones, aromatic aldehydes, aromatic amines | (±)-CSA (10) | Solvent-free | Room Temp. | 2-4 h | 85-95 | [7] |
| Synthesis of 2-arylbenzothiazoles | 2-aminothiophenol, aromatic aldehydes | CSA | Aqueous Ethanol (B145695) | Room Temp. | N/A | High | [1] |
| Protection of Carbonyls (Acetalization) | Various aldehydes and ketones with ethylene (B1197577) glycol | CSA | N/A | N/A | N/A | Excellent | [8] |
| Resolution of Amines | (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA (200) | CH₂Cl₂ | 25 | 24 h | 98 (ee) | [9] |
| Synthesis of Pseudoglycosides | 2,4,6-tri-O-acetyl-D-glucal, various alcohols | (S)-CSA (10) | N/A | N/A | N/A | Good to Excellent | [10] |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a step-by-step guide for researchers.
1. Protocol for CSA-Mediated Ugi Four-Component Reaction[5][6]
This procedure outlines the synthesis of functionalized indole (B1671886) derivatives.
-
Step 1: Ugi Adduct Formation
-
To a stirred solution of 2′-aminoacetophenone (100 mg, 0.740 mmol) and benzaldehyde (118 mg, 1.112 mmol) in ethanol (2.0 mL), add 3-phenylpropiolic acid (119 mg, 0.814 mmol) at room temperature.
-
After stirring for 30 minutes, add cyclohexylisocyanide (0.101 mL, 0.814 mmol).
-
Continue stirring the reaction mixture for 16 hours. Monitor the formation of the Ugi product by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and dry thoroughly.
-
-
Step 2: Cyclization to Indole Derivative
-
To the dried Ugi adduct, add chlorobenzene (B131634) (PhCl, 15.0 mL, to achieve a concentration of 0.05 M) and (1S)-(+)-10-camphorsulfonic acid (CSA, 343 mg, 1.480 mmol).
-
Heat the mixture to 140 °C for 20 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue via column chromatography to obtain the final product.
-
2. Protocol for the Resolution of (±)-trans-2,3-diphenylpiperazine[9]
This method describes the chiral resolution of a racemic amine using (1S)-(+)-10-camphorsulfonic acid.
-
Step 1: Diastereomeric Salt Formation
-
Combine (±)-2,3-diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) in dichloromethane (B109758) (CH₂Cl₂, 100 mL).
-
Stir the mixture at 25 °C for 24 hours.
-
Collect the resulting precipitate by filtration.
-
-
Step 2: Isolation of Enantiomer
-
Suspend the precipitate in a mixture of CH₂Cl₂ and aqueous sodium carbonate (2M).
-
Stir until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Evaporate the solvent to yield the enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine.[9]
-
Visualizing Experimental Processes and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of workflows and reaction pathways, aiding in the understanding and reproduction of the described methods.
Caption: General workflow for a CSA-catalyzed organic synthesis.
Caption: Catalytic role of CSA in a three-component Mannich reaction.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Camphorsulfonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Camphorsulfonic acid, a corrosive organic acid, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard and Disposal Summary
This compound is classified as a hazardous substance. The following table summarizes its key characteristics and disposal requirements.
| Characteristic | Information |
| UN Number | UN3261 |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. |
| Hazard Class | 8 (Corrosive) |
| Packing Group | II or III |
| Primary Hazards | Causes severe skin burns and eye damage.[1][2] |
| Disposal Method | Dispose of as hazardous waste through a licensed contractor.[1][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alkalis, cyanides, sulfides, carbonates.[3][5] Reacts with mild and galvanized steel.[3] |
Step-by-Step Disposal Procedures
The following steps outline the proper procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., elbow-length PVC gloves).[3]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or insufficient ventilation, use a particulate dust filter or an acid vapor respirator.[3]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a designated, properly labeled, and compatible waste container for collecting this compound waste. Suitable containers include lined metal cans or plastic pails.[3][4] Avoid using aluminum or galvanized containers.[3][4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. In particular, keep it segregated from incompatible materials such as strong bases and oxidizing agents.[3][5]
3. Handling Spills:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
4. Waste Storage:
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.[4]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[4][5] This area should be away from incompatible materials.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
5. Professional Disposal:
-
Licensed Contractor: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company.[1][3][4]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste.[5][7]
While some sources mention the possibility of neutralization with a base like soda-lime or soda-ash, this should only be performed by a licensed treatment facility.[4] Attempting to neutralize the acid in the laboratory can generate heat and pose additional risks if not done correctly.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
